molecular formula ClH4N B1143433 Ammonium-d4 chloride CAS No. 12015-14-4

Ammonium-d4 chloride

Cat. No.: B1143433
CAS No.: 12015-14-4
M. Wt: 57.51 g/mol
InChI Key: NLXLAEXVIDQMFP-JBISRTOLSA-N
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Description

See also: Ammonium-d4 chloride (preferred).

Properties

CAS No.

12015-14-4

Molecular Formula

ClH4N

Molecular Weight

57.51 g/mol

IUPAC Name

tetradeuterioazanium chloride

InChI

InChI=1S/ClH.H3N/h1H;1H3/i/hD4

InChI Key

NLXLAEXVIDQMFP-JBISRTOLSA-N

Isomeric SMILES

[2H][N+]([2H])([2H])[2H].[Cl-]

Canonical SMILES

[NH4+].[Cl-]

Origin of Product

United States

Foundational & Exploratory

Ammonium-d4 Chloride (CAS 12015-14-4): A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quintessential Deuterated Reagent for In-Depth Mechanistic and Structural Studies

Ammonium-d4 chloride (ND₄Cl), the deuterated analogue of ammonium chloride, stands as a cornerstone reagent in modern chemical and biomedical research.[1] Its utility stems from the complete replacement of the four protium atoms in the ammonium cation with deuterium, resulting in a precise mass increase of four Daltons.[1] This seemingly subtle isotopic substitution provides researchers with a powerful, non-invasive probe to elucidate complex biological pathways, determine intricate molecular structures, and quantify metabolic fluxes with high precision. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the physical properties of this compound and provides detailed, field-proven insights into its core applications.

Core Physicochemical Properties: A Foundation for Experimental Design

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application in experimental settings. This compound is a white, crystalline solid that is highly soluble in water and other polar solvents.[2] Its key properties are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueSource(s)
CAS Number 12015-14-4[3]
Molecular Formula ND₄Cl[4]
Molecular Weight 57.52 g/mol [3]
Appearance White crystalline solid/powder[1]
Melting Point 340 °C (sublimes)[3]
Vapor Pressure 1 mmHg at 160.4 °C[3]
Isotopic Purity Typically ≥98 atom % D[3]
Solubility in Water Highly soluble[1][2]
Solubility in Ethanol 6 g/L at 19 °C[5]
Solubility in Methanol 32 g/kg at 17 °C[5]
Stability Stable under normal laboratory conditions; hygroscopic[1]

Synthesis of this compound: A Note on its Preparation

While commercially available from various suppliers, understanding the synthesis of this compound provides valuable context for its purity and handling. The primary method involves the reaction of a deuterated ammonia source with deuterium chloride (DCl) or by direct exchange reactions. A common laboratory-scale synthesis involves the reaction of ammonia with deuterium oxide (heavy water) to form deuterated ammonia, which is then neutralized with deuterium chloride. Another approach involves the direct reaction between gaseous ammonia and hydrogen chloride in the presence of hydrogen.[6] The resulting product is then purified through recrystallization to achieve high isotopic enrichment.[7]

Core Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in a multitude of research applications, particularly in the fields of structural biology, metabolomics, and drug discovery.

Biomolecular NMR Spectroscopy: Unraveling Protein Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and other biomolecules in solution.[8][9][10][11][12] For proteins larger than 25 kDa, isotopic labeling with ¹⁵N is often essential to simplify complex spectra and enable resonance assignment.[10][13] this compound, when used in conjunction with ¹⁵N-labeled precursors, serves as the primary nitrogen source for expressing ¹⁵N-labeled proteins in microbial systems like E. coli.[14][15]

The following protocol outlines a general procedure for expressing a ¹⁵N-labeled protein in E. coli using ¹⁵N-Ammonium chloride.

G cluster_prep Day 1-2: Pre-culture Preparation cluster_main Day 3: Main Culture and Induction cluster_harvest Day 4: Harvesting and Purification transform Transform E. coli with plasmid preculture Inoculate 5 mL of rich media (e.g., 2XTY) transform->preculture m9_preculture Inoculate M9 minimal media with 15NH4Cl preculture->m9_preculture main_culture Inoculate 1L M9 minimal media with 15NH4Cl m9_preculture->main_culture 1:100 inoculum growth Grow to OD600 ~0.8 main_culture->growth induction Induce protein expression (e.g., with IPTG) growth->induction expression Express protein overnight at a lower temperature induction->expression harvest Harvest cells by centrifugation purification Purify the 15N-labeled protein harvest->purification nmr_sample Prepare sample for NMR analysis purification->nmr_sample

Caption: Workflow for ¹⁵N-protein labeling using this compound.

Detailed Protocol:

  • Prepare M9 Minimal Media: Prepare 1 liter of M9 minimal media, omitting the standard ammonium chloride.[4][15]

  • Add ¹⁵N Source: Aseptically add 1 gram of ¹⁵N-Ammonium chloride to the M9 media.[4][16] This will be the sole nitrogen source for the bacteria.

  • Inoculation: Inoculate the M9 media with a starter culture of E. coli carrying the plasmid for the protein of interest.[4] The starter culture should ideally be acclimated to the minimal media.

  • Growth and Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches approximately 0.8.[15] Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture, often at a reduced temperature (e.g., 18-25°C), for several hours or overnight.[5]

  • Harvesting and Purification: Harvest the cells by centrifugation.[5][15] The ¹⁵N-labeled protein can then be purified using standard chromatography techniques.

  • NMR Sample Preparation: The purified protein is concentrated and exchanged into a suitable NMR buffer, which typically contains a small percentage of D₂O for locking.[4] The final protein concentration for NMR is usually in the range of 0.5 – 1 mM.[4]

This method allows for the uniform incorporation of ¹⁵N into the protein backbone, which is crucial for a variety of multidimensional NMR experiments used in structure determination and dynamics studies.[10]

Metabolic Flux Analysis: Tracing the Flow of Nitrogen in Biological Systems

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[3][17][18][19] Stable isotope tracers, such as ¹⁵N-Ammonium chloride, are indispensable for these studies. By introducing ¹⁵N-labeled ammonium chloride into a cell culture or a whole organism, researchers can track the incorporation of the ¹⁵N isotope into various nitrogen-containing metabolites, such as amino acids and nucleotides.[3][20][21] This information, combined with mass spectrometry or NMR analysis, allows for the calculation of metabolic fluxes through different pathways.[3][21][22][23]

G start Start with steady-state cell culture labeling Introduce 15N-Ammonium chloride into the culture medium start->labeling sampling Collect samples at various time points labeling->sampling quenching Quench metabolic activity sampling->quenching extraction Extract metabolites quenching->extraction analysis Analyze isotopic enrichment by LC-MS or NMR extraction->analysis flux_calc Calculate metabolic fluxes analysis->flux_calc G cluster_labeling Labeling cluster_quench Quenching cluster_digestion Digestion cluster_analysis Analysis protein Protein in H2O buffer d2o Dilute with D2O buffer protein->d2o Initiate exchange quench Add quench buffer (low pH and temperature) d2o->quench digest Online pepsin digestion quench->digest lc LC separation digest->lc ms Mass spectrometry lc->ms data Data analysis ms->data

Sources

Ammonium-d4 chloride hygroscopicity and stability data

Technical Guide: Ammonium-d4 Chloride ( ) — Hygroscopicity, Stability, and Isotopic Integrity

Executive Summary

This compound (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


)

While


isotopic stability

This guide details the physicochemical boundaries of

Part 1: Physicochemical Profile

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Isotopic Enrichment
Table 1: Comparative Properties ( vs. )
PropertyThis compound (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)
Ammonium Chloride (

)
Relevance to Stability
Molecular Weight 57.52 g/mol 53.49 g/mol Mass shift confirms deuteration.
Crystal Structure CsCl-type (cubic)CsCl-type (cubic)Identical lattice packing.
Solubility (

)
High (~37 g/100g @ 20°C)High (~37 g/100g @ 20°C)High solubility accelerates surface exchange.
Sublimation Point ~340°C (decomposes)338°C (decomposes)Do not heat-dry above 100°C without vacuum.
Hygroscopicity Moderate (Physical)Moderate (Physical)Prone to caking.
Isotopic Lability Extreme StablePrimary risk factor.

Part 2: Hygroscopicity & Critical Relative Humidity (CRH)[2]

It is critical to distinguish between Physical Stability (caking/deliquescence) and Isotopic Stability (H/D exchange).

Physical Stability Data

1
  • CRH at 25°C: ~77.2% RH

  • CRH at 30°C: ~77% RH

Implication: Physically, the salt appears stable (free-flowing powder) in typical lab environments (40–60% RH). This is deceptive. While it will not turn into a liquid puddle below 77% RH, the surface adsorption of water molecules at lower humidities is sufficient to initiate isotopic degradation.

The Isotopic Integrity Limit

Unlike the physical CRH, the "Isotopic Integrity Limit" is near 0% RH .

  • Mechanism: Water vapor (

    
    ) adsorbs onto the crystal lattice surface.
    
  • Reaction: The adsorbed

    
     acts as a proton source, exchanging with the surface 
    
    
    ions.
  • Propagation: In a "dry" looking powder, this exchange creates a surface layer of

    
    , 
    
    
    , etc., which effectively dilutes the bulk isotopic purity when dissolved.

Part 3: Isotopic Instability Mechanism (H/D Exchange)

The degradation of

Diagram 1: H/D Exchange Pathway

The following diagram illustrates how atmospheric moisture degrades the reagent even without visible deliquescence.

HD_Exchangecluster_0Degradation CycleND4ClND4Cl (Solid Surface)AdsorptionSurface AdsorptionND4Cl->AdsorptionExposed to AirH2O_VaporAtmospheric Moisture (H2O)H2O_Vapor->AdsorptionExchangeProton/Deuteron ExchangeAdsorption->ExchangeFast KineticsMixed_SpeciesMixed Species(ND3H+, ND2H2+)Exchange->Mixed_SpeciesIsotopic DilutionHDOHDO / D2O ReleaseExchange->HDO

Caption: Mechanism of isotopic degradation. Adsorbed atmospheric water rapidly exchanges protons with the ammonium deuterons, creating mixed isotopic species (

Part 4: Storage & Handling Protocols

To maintain


Protocol: The "Glovebox to Bench" Workflow

Objective: Prevent exposure to atmospheric protic sources (

1. Receipt and Initial Storage
  • Upon Receipt: Do not open the manufacturer's seal outside a controlled environment.

  • Primary Storage: Store in a desiccator cabinet or glovebox.

  • Desiccant: Use

    
     (Phosphorus Pentoxide) or Molecular Sieves (4Å).
    
    • Note: Avoid Silica Gel if it is saturation-indicated (pink), as it releases water.

2. Handling for Experimentation
  • Environment: Weighing and transfer should occur in a Glovebox (

    
     or 
    
    
    atmosphere) or a Glove Bag if a box is unavailable.
  • Tools: Use spatulas dried in an oven (>100°C) and cooled in a desiccator.

  • Solvents: If preparing a solution, use only anhydrous deuterated solvents (

    
    , 
    
    
    ).
3. Recovery of "Caked" Material

If the material has caked, it has absorbed water.[2]

  • Physical Drying: You can dry it under vacuum at 50–60°C.

  • Isotopic Recovery: Drying removes the water, but it does not reverse the H/D exchange . The dried solid will now be

    
    .
    
  • Recommendation: Discard caked material if high isotopic purity is required (e.g., quantitative NMR).

Diagram 2: Handling Workflow

Handling_ProtocolReceiptReceipt of ND4ClInspectionVisual Inspection(Free flowing?)Receipt->InspectionStorageStore in Desiccator(P2O5 or Mol Sieves)Inspection->StorageYesCakedMaterial Caked/ClumpedInspection->CakedNoUsageOpen in Glovebox/Bag(Inert Atmosphere)Storage->UsageDiscardDiscard for High-End Use(Irreversible Exchange)Caked->DiscardCritical AppDryVacuum Dry < 60°C(Only for non-isotopic use)Caked->DryNon-Critical App

Caption: Decision tree for handling ND4Cl. Note that physical caking implies irreversible isotopic degradation for sensitive applications.

Part 5: Analytical Verification

Before using stored

Proton NMR ( -NMR)
  • Method: Dissolve a small amount in

    
     (with a known internal standard if quantifying).
    
  • Observation: Ideally, the spectrum should be silent (no

    
     signals).
    
  • Contamination Signal: A triplet (1:1:1) at ~7.0–7.5 ppm indicates

    
     (coupling to 
    
    
    , spin 1). A broad singlet indicates rapid exchange or higher proton content (
    
    
    ).
FTIR Spectroscopy
  • Method: ATR-FTIR (solid state).

  • Target Bands:

    • 
       stretching: ~2300–2400 cm⁻¹.
      
    • 
       stretching (Contamination): ~3000–3200 cm⁻¹.
      
  • Pass Criteria: Absence of significant absorbance in the 3000+ cm⁻¹ region.

References

  • National Institute for Occupational Safety and Health (NIOSH). Ammonium Chloride: IDLH and Physical Properties.[3] PubChem Compound Summary. Available at: [Link]

  • Haynes, W.M.[3] (ed.). CRC Handbook of Chemistry and Physics, 95th Edition.[3] CRC Press LLC, Boca Raton: FL 2014-2015.[3] (Source for Solubility and Sublimation data).

  • Hu, D., et al. (2011). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor.[4] Atmospheric Environment.[5][6][7] Available at: [Link] (Source for CRH and deliquescence mechanisms).

  • ResolveMass Laboratories. this compound Product Data and Stability. Available at: [Link]

  • Englander, S.W., et al. (1996). Mechanisms and uses of hydrogen exchange.[8] Current Opinion in Structural Biology. (Foundational text on H/D exchange kinetics in amide/amine systems).

The Deuterated Standard: A Technical Guide to Ammonium-d4 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Properties, and Applications in High-Resolution NMR & Synthesis

Executive Summary

In the precision-demanding fields of structural biology and stable isotope labeling, Ammonium-d4 chloride (


)  serves as a critical reagent.[1][2] While often viewed simply as "heavy" ammonium chloride, its role extends beyond a mere solvent additive. It is the primary vehicle for introducing deuterium into nitrogen-containing heterocycles and serves as a vital pH buffer in biomolecular NMR, where proton silence is non-negotiable.

This guide moves beyond basic catalog listings to provide a functional taxonomy of the compound, handling protocols to preserve isotopic enrichment, and a verified search strategy for procurement.

Part 1: Nomenclature & Chemical Identity

The primary challenge in sourcing this reagent is the variation in nomenclature across chemical databases and vendor catalogs. Searching for "Ammonium chloride" without specific isotopic qualifiers will invariably yield the protonated (


) form, potentially compromising sensitive experiments.
Synonyms and Identifiers

The following table consolidates the valid scientific synonyms and database identifiers required for accurate identification.

Identifier TypeValue / NameContext
IUPAC Name This compound Standard scientific notation
Chemical Formula

Explicit deuterium notation
CAS Number 12015-14-4 CRITICAL: Use for searching to avoid H-form
Unlabeled CAS 12125-02-9Warning:[3][4] Do not use. (Protonated form)
Common Name Tetradeuteroammonium chlorideFrequent in older literature
Catalog Name Ammonium chloride-d4Common vendor syntax (Sigma, CIL)
Notation

ammonium chloride
Bracketing notation for isotopes
PubChem CID 59625862 / 24850520Database indexing
Visual Taxonomy of Nomenclature

The following diagram illustrates the relationship between the chemical structure and its various database identifiers.

NomenclatureTaxonomy ND4Cl This compound (ND₄Cl) IUPAC IUPAC / Formal ND4Cl->IUPAC Common Common / Trade ND4Cl->Common ID Database IDs ND4Cl->ID Name2 [²H₄]Ammonium chloride IUPAC->Name2 Formula ClD₄N IUPAC->Formula Name1 Tetradeuteroammonium chloride Common->Name1 CAS CAS: 12015-14-4 ID->CAS CID PubChem CID: 59625862 ID->CID

Figure 1: Nomenclature taxonomy linking the core chemical identity to its varied scientific and commercial designations.

Part 2: Physical & Isotopic Properties

As a Senior Scientist, I must emphasize that the utility of


 is entirely dependent on its isotopic enrichment . Standard reagent grade is typically 98% D, but high-sensitivity NMR requires ≥99% D to prevent residual proton signals (solvent suppression artifacts).
PropertyDataTechnical Note
Molecular Weight 57.52 g/mol +4 Da shift vs. standard

(53.49 g/mol )
Appearance White crystalline solidIndistinguishable from protonated form visually
Hygroscopicity High Absorbs atmospheric

rapidly
Solubility High (

,

)
Dissolution is endothermic (absorbs heat)
Sublimation Point 340°CDecomposes into

and

gases
Isotopic Enrichment 98% - 99.5% atom DCritical specification for procurement
The H/D Exchange Risk

The most common failure mode in the lab is "isotopic dilution."


 has labile deuterium atoms. If exposed to atmospheric moisture (

) or dissolved in non-deuterated water, the deuterium rapidly exchanges with hydrogen, rendering the expensive reagent useless for isotopic applications.

Reaction:



Part 3: Applications & Mechanisms

Biomolecular NMR Spectroscopy

In protein NMR,


 is used primarily as a buffer component or a nitrogen source during expression in minimal media.
  • Mechanism: It provides ionic strength without introducing protons (

    
    ) that would obscure the protein's signal in the spectral window.
    
  • Application: Used in

    
     buffers to maintain pH (pD) stability during long acquisition times (e.g., NOESY experiments).
    
Synthetic Chemistry (Deuteration Source)

 acts as a solid-state source of deuterated ammonia (

).
  • Workflow: When treated with a strong base (like

    
    ), it releases 
    
    
    
    gas, which can then be used to synthesize deuterated amines or heterocycles.
  • Advantage: Easier to handle and weigh than gaseous

    
    .
    
Mass Spectrometry (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) often utilizes


 labeled ammonium chloride, but 

is used when a mass shift of +4 Da is required for specific metabolic tracking of nitrogen assimilation pathways.

Part 4: Experimental Protocols

Directive: The following protocol is designed to prevent isotopic dilution during buffer preparation.

Protocol: Preparation of Deuterated NMR Buffer (50 mM Phosphate, 100 mM )

Objective: Create a buffer for protein NMR that maintains ionic strength without introducing


 signals.

Reagents:

  • 
     (CAS 12015-14-4, ≥99% D)[1][3]
    
  • 
     (99.9% D)
    
  • 
     / 
    
    
    
    (anhydrous) or Deuterated equivalents
  • 
     (40% in 
    
    
    
    ) for pH adjustment

Workflow Visualization:

BufferPrep Start Weigh ND₄Cl (Dry Box/Glove Bag) Dissolve Dissolve in D₂O (Avoid H₂O contact) Start->Dissolve Prevent H/D Exch. Adjust Adjust pD (Use NaOD/DCl) Dissolve->Adjust pD = pH_meter + 0.4 Filter Filter (0.22 µm) & Degas Adjust->Filter NMR NMR Tube (Sealed) Filter->NMR

Figure 2: Critical workflow for preparing deuterated buffers, emphasizing moisture exclusion.

Step-by-Step Procedure:

  • Environment Control: Weigh

    
     quickly. Ideally, use a glove box or a low-humidity environment. The salt is hygroscopic; absorption of air moisture introduces protons.
    
  • Dissolution: Dissolve the calculated mass of

    
     and phosphate salts into 99.9% 
    
    
    
    .
    • Note: Do not use standard distilled water.

  • pD Adjustment: Calibrate your pH meter with standard buffers. Measure the pH of the

    
     solution.
    
    • Correction Factor: The pH meter reading in

      
       is lower than the true pD. Apply the formula:
      
      
      
      
    • Adjust using

      
       (in 
      
      
      
      ) or
      
      
      (in
      
      
      ). Never use NaOH or HCl.
  • Filtration: Filter through a 0.22 µm membrane (pre-rinsed with

    
    ) to remove particulates that cause line broadening.
    

Part 5: Sourcing & Verification Strategy

When searching literature or vendor databases, use the following logic to ensure you are viewing the correct isotopic species.

  • Primary Key: Always search by CAS: 12015-14-4 . This is the only unique identifier that guarantees the D4 isotopologue.

  • Exclusion Criteria: If the molecular weight is listed as ~53.5 g/mol , reject it. You are looking for ~57.5 g/mol .[1][2][5][6]

  • Purity Check: For NMR, verify "Isotopic Enrichment" is >99%. For synthesis, 98% is often acceptable and cheaper.

References

  • ResolveMass Laboratories. (n.d.). This compound | CAS 12015-14-4.[1][2][3][5][6][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 59625862, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Core Reaction Mechanisms of Ammonium-d4 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ammonium-d4 chloride (ND₄Cl) is a cornerstone reagent in modern chemical and biomedical research, prized for its role as a versatile and cost-effective deuterium source. As the isotopically enriched analog of ammonium chloride, it provides a precise +4 Da mass increase, making it invaluable for isotopic labeling.[1] This guide delves into the fundamental reaction mechanisms of this compound, moving beyond simple procedural descriptions to explain the underlying chemical principles. We will explore its acid-base chemistry, the ubiquitous hydrogen-deuterium (H/D) exchange reactions it facilitates, and its critical applications in mechanistic studies, advanced analytical techniques, and the synthesis of deuterated molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of ND₄Cl to achieve precise, reproducible, and insightful experimental outcomes.

Foundational Properties and Chemical Profile

This compound is a white, crystalline, water-soluble solid where the four hydrogen atoms of the ammonium cation have been replaced by deuterium.[1] This substitution is the source of its utility, yet its general chemical behavior remains analogous to its non-deuterated counterpart. The stability, high isotopic enrichment (typically ≥98-99 atom % D), and solubility in polar solvents make it an exceptionally practical reagent.[1]

PropertyValueSource
Chemical Formula ND₄Cl[1][2]
Molecular Weight ~57.52 g/mol [2]
CAS Number 12015-14-4[1][2]
Appearance White crystalline solid[1]
Melting Point 340 °C (sublimes)[3]
Isotopic Purity ≥98 atom % D
Solubility Highly soluble in water and polar solvents[1]

Table 1: Key Physicochemical Properties of this compound.

The core of ND₄Cl's reactivity stems from the acidic nature of the deuterated ammonium ion (ND₄⁺). In solution, it establishes an equilibrium with deuterated ammonia (ND₃) and a deuteron (D⁺), which is the fundamental basis for its role as a deuterium donor.[4]

The Central Mechanism: Acid-Catalyzed Hydrogen-Deuterium (H/D) Exchange

The most prevalent reaction involving this compound is the hydrogen-deuterium (H/D) exchange. This process involves the substitution of a protium (¹H) atom in a substrate molecule with a deuterium (²H) atom from ND₄Cl.[5] This reaction is particularly effective for labile hydrogens, such as those attached to oxygen, nitrogen, or sulfur, as well as protons on carbons alpha to a carbonyl group.

Mechanistic Principles

In an aqueous or protic solvent, ND₄Cl dissociates into the ND₄⁺ cation and the Cl⁻ anion. The ND₄⁺ ion acts as a weak Brønsted acid, capable of donating a deuteron to a substrate (Sub-H).

Equilibrium Reaction: ND₄⁺ + Sub-H ⇌ [Sub-HD]⁺ + ND₃H⁺

The reaction proceeds through a protonation/deuteronation equilibrium. The efficiency and rate of this exchange are governed by several factors:

  • Substrate pKa: The acidity of the target proton is critical. More acidic protons exchange more readily.

  • pH of the Medium: The H/D exchange process is catalyzed by both acid and base. The rate is minimal around pH 2.5-3 for backbone amide hydrogens.[6][7]

  • Temperature: Higher temperatures increase the rate of exchange reactions.[6]

  • Solvent Accessibility: For large biomolecules like proteins, only hydrogens accessible to the solvent can undergo exchange.[7]

G cluster_0 Deuterium Source cluster_1 Substrate with Labile Proton ND4Cl ND₄Cl (in solution) ND4_ion ND₄⁺ ND4Cl->ND4_ion Dissociation ND3 ND₃ ND4_ion->ND3 + D⁺ Transfer SubH Substrate-H ND4_ion->SubH Deuteron Donation SubD Substrate-D SubH->SubD H/D Exchange SubD->ND3 Proton Donation

Caption: General mechanism for H/D exchange using ND₄Cl.

Causality in Experimental Design

The choice of ND₄Cl as a deuterium source is often deliberate. It is considered a mild and controllable deuterium donor.[1] Unlike stronger deuterating agents, it does not typically induce harsh reaction conditions, preserving the integrity of sensitive functional groups and the native conformation of biomolecules. This property is paramount in fields like protein structural biology.

Applications in Synthesis and Mechanistic Elucidation

This compound is a workhorse reagent for the preparation of deuterated compounds, particularly nitrogen-containing molecules.[1]

Synthesis of Deuterated Amines

The synthesis of deuterated amines is a common application. While methods vary, a conceptual workflow involves leveraging the equilibrium between ND₄⁺ and ND₃. In some cases, reactions are performed in a deuterated solvent (like D₂O) with ND₄Cl to drive the exchange. For less labile C-H bonds adjacent to a nitrogen atom, metal catalysts may be employed to facilitate the C-H activation and subsequent deuteration.[] The development of methods for synthesizing deuterated amines is crucial, as deuterium incorporation at the alpha-carbon can slow metabolic oxidation, enhancing the in vivo efficacy of drug candidates.[]

Probing Reaction Mechanisms

By strategically introducing a deuterium label, chemists can track the fate of specific atoms through a reaction sequence. If a C-D bond is broken in the rate-determining step of a reaction, a kinetic isotope effect (KIE) will be observed, providing powerful evidence for a proposed mechanism. ND₄Cl serves as an accessible tool for introducing these labels to investigate reaction kinetics and solvent effects.[1]

Role in Advanced Analytical Methodologies

The precise mass shift and nuclear properties of deuterium make ND₄Cl an essential tool in NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ²H (Deuterium) NMR, this compound is frequently used as a reference compound for chemical shift calibration or as a solvent additive.[1] Its distinct deuterium signal provides a reliable spectral reference point.

Mass Spectrometry (MS)

In quantitative mass spectrometry (GC-MS or LC-MS), isotopically labeled analogs of the analyte are the gold standard for internal standards.[5][9] While ND₄Cl is not typically used to synthesize a complex internal standard directly, it exemplifies the principle. A deuterated standard co-elutes with the analyte but is distinguished by its mass, correcting for variations in sample preparation and instrument response.[10]

More directly, ND₄Cl can be used as a calibration standard in mass spectrometry due to its well-defined isotopic mass shift of +4 Da.[1]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[11][12] The method relies on the principle that backbone amide hydrogens exposed to the solvent will exchange with deuterium at a rate dependent on their local environment (solvent accessibility, hydrogen bonding).[6][7]

G Protein Protein Solution (in H₂O) D2O_Buffer Dilute with D₂O Buffer (Deuterium Source) Protein->D2O_Buffer Quench Quench Reaction (Low pH & Temp) D2O_Buffer->Quench Time points (t₁, t₂, ... tₙ) Digest Proteolytic Digestion (e.g., Pepsin) Quench->Digest LCMS UPLC-MS Analysis Digest->LCMS Analysis Data Analysis (Deuterium Uptake) LCMS->Analysis

Caption: A simplified workflow for a bottom-up HDX-MS experiment.

In this workflow, a deuterated buffer (often prepared with D₂O) serves as the deuterium source. While D₂O itself is the primary source, reagents like ND₄Cl can be components of the buffer system to maintain pH (or rather, pD) and ionic strength during the exchange reaction.

Experimental Protocol: General Procedure for H/D Exchange

This protocol provides a self-validating framework for a typical H/D exchange on a small organic molecule with a labile proton, monitored by NMR.

Objective: To replace a labile proton on a substrate (e.g., an alcohol, R-OH) with deuterium using this compound.

Materials:

  • Substrate (e.g., Benzyl alcohol)

  • This compound (ND₄Cl)

  • Deuterium oxide (D₂O)

  • NMR tubes

  • NMR Spectrometer

Methodology:

  • Preparation of Stock Solution: Dissolve a known quantity of this compound in D₂O to create a stock solution (e.g., 1 M). The use of D₂O as the solvent maximizes the deuterium concentration, driving the exchange equilibrium towards the deuterated product according to Le Châtelier's principle.

  • Sample Preparation: In an NMR tube, dissolve a small amount (~5-10 mg) of the substrate (Benzyl alcohol) in ~0.5 mL of D₂O.

  • Acquisition of Initial Spectrum (t=0): Acquire a ¹H NMR spectrum of the substrate in D₂O. This spectrum serves as the baseline. The labile -OH proton will typically exchange rapidly with the D₂O solvent, causing its signal to disappear or broaden significantly. This validates the lability of the proton.

  • Initiation of Catalyzed Exchange: To the same NMR tube, add a small aliquot (e.g., 50 µL) of the ND₄Cl/D₂O stock solution. The ND₄⁺ ion will catalyze the exchange of any less-labile, but still accessible, protons.

  • Monitoring the Reaction: Acquire ¹H NMR spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr).

  • Data Analysis: Compare the spectra over time. Successful H/D exchange at a specific position (e.g., α-protons if applicable) will be indicated by a decrease in the integration of the corresponding proton signal. The rate of this decrease provides kinetic information.

  • Validation: The disappearance or reduction of a signal in the ¹H NMR spectrum, coupled with the potential appearance of a corresponding signal in a ²H NMR spectrum, validates the successful incorporation of deuterium.

Conclusion

This compound is far more than a simple deuterated salt; it is a versatile and precise tool for chemical inquiry. Its fundamental reaction mechanism, the acid-catalyzed hydrogen-deuterium exchange, enables a vast array of applications. From the synthesis of isotopically labeled compounds for metabolic studies to the subtle art of mapping protein dynamics via HDX-MS, ND₄Cl provides a controllable and accessible source of deuterium. Understanding the causality behind its reactivity—its mild acidity, its role in chemical equilibria, and its compatibility with sensitive biological systems—empowers researchers to design more robust, insightful, and ultimately more successful experiments.

References

  • ResolveMass Laboratories Inc. (n.d.). This compound | CAS 12015-14-4. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Gao, Y., et al. (2023). A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. Biophysics Reports, 9(2), 99-111. [Link]

  • University of Copenhagen. (n.d.). Protocol for HDX-MS. Retrieved from University of Copenhagen website. [Link]

  • Gao, Y., et al. (2023). A hydrogen-deuterium exchange mass spectrometry-based protocol for protein-small molecule interaction analysis. Biophysics Reports, 9(2), 99-111. [Link]

  • Gandon, V., et al. (2016). A general, versatile and divergent synthesis of selectively deuterated amines. Nature Communications, 7, 11432. [Link]

  • Liu, J., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. [Link]

  • Liu, J., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. [Link]

  • Eurisotop. (n.d.). AMMONIUM CHLORIDE (D4, 98% 15N, 98%). Retrieved from Eurisotop website. [Link]

  • Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Jelińska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(16), 4967. [Link]

  • Singh, V. P., & Singh, B. (2019). C-H deuteration of organic compounds and potential drug candidates. Dalton Transactions, 48(43), 16155-16176. [Link]

  • Patsnap. (2024). What is the mechanism of Ammonium Chloride?. Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Utilizing Ammonium-d4 Chloride for Precise pD Control in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of pH in NMR and the Deuterium Imperative

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating molecular structure, dynamics, and interactions at atomic resolution. The chemical environment of a nucleus dictates its resonance frequency, and for biomolecules or pH-sensitive small molecules, the protonation state of ionizable groups is a paramount determinant of this environment. Consequently, precise control of pH is not merely a matter of experimental tidiness but a fundamental prerequisite for obtaining meaningful and reproducible NMR data. Even subtle shifts in pH can induce significant chemical shift perturbations (CSPs), potentially leading to erroneous interpretations of ligand binding or conformational changes.[1][2]

In proton (¹H) NMR, the overwhelming signal from non-deuterated solvents and buffers would completely obscure the signals from the analyte of interest.[3] The use of deuterated solvents, primarily deuterium oxide (D₂O) for aqueous samples, is standard practice to circumvent this issue. This necessity extends to all reagents added to the NMR sample, including those used for pH adjustment. The introduction of protonated acids, bases, or buffers would negate the primary advantage of the deuterated solvent. Therefore, fully deuterated reagents are essential for pH (or more accurately, pD) control in D₂O.

This application note provides a comprehensive guide to the use of Ammonium-d4 chloride (ND₄Cl) as a versatile and effective agent for adjusting and maintaining the pD of aqueous NMR samples. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its application, and discuss the critical considerations for ensuring the scientific integrity of your NMR experiments.

The Physicochemical Rationale: Understanding pD and the Deuterium Isotope Effect

When working in D₂O, the relevant measure of acidity is pD, which is analogous to pH in H₂O. A standard pH meter calibrated with aqueous (H₂O) buffers will provide a "pH reading" in a D₂O solution. This reading is often denoted as pH*. To a good approximation, the pD can be calculated from this reading using the following empirical relationship:

pD = pH* + 0.40 [4]

This correction factor arises from differences in the autoionization of D₂O compared to H₂O and the response of the glass electrode in a deuterated environment.

This compound, the fully deuterated analogue of ammonium chloride, is a weak acid in D₂O. Its utility as a pH-adjusting agent stems from the equilibrium between the deuterated ammonium ion (ND₄⁺) and deuterated ammonia (ND₃):

ND₄⁺ + D₂O ⇌ ND₃ + D₃O⁺

The equilibrium constant for this reaction is the acid dissociation constant, Ka. The pKa of the ammonium ion in H₂O is approximately 9.25.[5] However, due to the deuterium isotope effect, the pKa of a weak acid is typically higher in D₂O than in H₂O.[6][7] This is because the O-D bond is stronger than the O-H bond, making D₂O a weaker base than H₂O and thus shifting the equilibrium towards the undissociated acid. The deuterium isotope effect on the pKa (ΔpKa = pKa(D₂O) - pKa(H₂O)) for many weak acids is in the range of 0.5 to 0.7.[6] Therefore, the pKa of ND₄⁺ in D₂O is expected to be in the range of 9.75 to 9.95 . This makes this compound particularly useful for adjusting the pD in the slightly alkaline to neutral range.

Core Applications of this compound in NMR

  • Fine pD Adjustment: For unbuffered or lightly buffered samples, small aliquots of a stock solution of ND₄Cl can be used to lower the pD with high precision. This is particularly useful when studying molecules that are stable or have interesting properties in the neutral to slightly acidic range.

  • Component of a Deuterated Buffer System: this compound can be used in conjunction with a deuterated weak base, such as deuterated ammonia (ND₄OD), to create a buffer system in the pD range of approximately 8.75 to 10.75 (pKa ± 1). This is invaluable for maintaining a stable pD during long NMR experiments or when studying systems that may produce or consume acid/base equivalents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound (1 M)

Materials:

  • This compound (ND₄Cl), ≥98 atom % D

  • Deuterium oxide (D₂O), ≥99.9 atom % D

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Small, clean vial for storage

Procedure:

  • Accurately weigh 575.2 mg of this compound (MW: 57.52 g/mol ).

  • Transfer the weighed solid to a 10 mL volumetric flask.

  • Add approximately 8 mL of D₂O to the volumetric flask.

  • Gently swirl the flask to dissolve the solid completely. A brief sonication may be used if necessary.

  • Once fully dissolved, carefully add D₂O to the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the solution to a clean, labeled vial for storage at room temperature.

Protocol 2: pD Adjustment of an NMR Sample

Materials:

  • NMR sample dissolved in D₂O

  • Stock solution of this compound (1 M)

  • Deuterated hydrochloric acid (DCl) and/or deuterated sodium deuteroxide (NaOD) for broader pH adjustments (optional)

  • pH meter with a micro-combination electrode

  • Micropipettes and tips

Workflow Visualization:

G cluster_prep Sample Preparation cluster_adjust pD Adjustment cluster_nmr NMR Acquisition A Dissolve Analyte in D₂O B Transfer to NMR Tube A->B D Measure Initial pH B->D C Calibrate pH Meter with H₂O Buffers C->D Calibration E Calculate Initial pD (pD = pH + 0.4) D->E F Add microliter aliquot of ND₄Cl stock E->F If pD is high G Mix Thoroughly F->G H Remeasure pH* G->H I Recalculate pD H->I J Repeat F-I until Target pD is Reached I->J J->F Iterate K Acquire NMR Spectrum J->K Final pD Achieved

Caption: Workflow for pD adjustment of an NMR sample using this compound.

Step-by-Step Procedure:

  • Initial pD Measurement:

    • After preparing your NMR sample by dissolving the analyte in D₂O, take an initial pD measurement.

    • Calibrate a pH meter using standard aqueous (H₂O) buffers (e.g., pH 4, 7, and 10).

    • Carefully insert the micro-electrode into your NMR sample and record the stable pH reading (pH*).

    • Calculate the initial pD using the formula: pD = pH* + 0.40.

  • Titration with this compound:

    • If the initial pD is higher than your target, add a small, precise volume of the 1 M ND₄Cl stock solution. Start with a very small aliquot (e.g., 0.1-0.5 µL) to avoid overshooting your target pD.

    • After adding the ND₄Cl, cap the NMR tube and invert it gently several times to ensure thorough mixing.

    • Remeasure the pH* and recalculate the pD.

    • Continue this iterative process of adding small aliquots of ND₄Cl and measuring the pD until your target pD is reached.

  • Final Volume Consideration:

    • Keep a precise record of the total volume of ND₄Cl stock solution added. This is important for maintaining an accurate concentration of your analyte. If a significant volume of titrant is added, you may need to recalculate the final analyte concentration.

Quantitative Data Summary

ParameterValueSignificance
pKa of NH₄⁺ in H₂O ~9.25[5]Reference acidity in aqueous solution.
Estimated pKa of ND₄⁺ in D₂O 9.75 - 9.95Effective buffering range in deuterated solvent.
pD from pH meter reading pD = pH* + 0.40[4]Crucial conversion for accurate pD determination.
Molecular Weight of ND₄Cl 57.52 g/mol For accurate preparation of stock solutions.

Trustworthiness and Self-Validation

The protocol described above is designed to be a self-validating system. The iterative nature of the pD adjustment, with measurement after each addition, ensures that the final pD is accurately determined. It is crucial to use high-purity deuterated reagents (this compound and D₂O) to minimize the introduction of proton signals. The quality of the resulting NMR spectrum, specifically the absence of large, extraneous proton signals, will serve as a validation of the proper execution of this protocol. For highly sensitive experiments, acquiring a ¹H NMR spectrum of the final buffer solution before adding the analyte can confirm its purity.

Conclusion

This compound is a valuable and straightforward reagent for the precise adjustment of pD in aqueous NMR samples. By understanding the principles of pD and the deuterium isotope effect, and by following meticulous experimental protocols, researchers can confidently control the chemical environment of their NMR samples. This level of control is fundamental to the acquisition of high-quality, reproducible data, which is the bedrock of authoritative findings in chemical and biological research. The use of fully deuterated reagents like this compound is a critical aspect of maintaining the scientific integrity of NMR-based studies.

References

  • Reddit. (2017, February 23). pH strips with D2O? r/chemistry. [Link]

  • Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.
  • Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. (2017). Analytical Methods, 9(17), 2695–2699.
  • Rubinson, K. A. (2017). Practical corrections for p(H,D) measurements in mixed H2O/D2O biological buffers. Analytical Methods, 9(17), 2695-2699.
  • Chemistry Stack Exchange. (2016, January 29). exchanging H2O in buffer for D2O - pH vs pD?[Link]

  • Thompson Rivers University. (n.d.). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. [Link]

  • ResearchGate. (2015, March 4). Does anyone have a protocol to making NMR buffer using 0.2M sodium phosphate buffer with D2O?[Link]

  • Liu, M., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7687.
  • Standard NMR Buffer Recipe. (n.d.). [Link]

  • Liu, M., & Gao, J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC - NIH. [Link]

  • Quora. (2023, January 14). What is the reason for ammonia having a pKa value lower than those of water and alcohols? Why is it more basic than both at room temperature compared to its actual behaviour?[Link]

  • Study.com. (n.d.). Ammonium ion has a pKa of 9.25. What is the pKb for ammonia?[Link]

  • ResearchGate. (2019, February 27). If any one has used NaOD and HCl for adjusting the pH of the D2O samples containing any cell metabolite for NMR studies?[Link]

  • ResearchGate. (2020, January 21). Do deuterated compounds have a different pKa?[Link]

  • ResearchGate. (n.d.). Theoretical study of deuterium isotope effects on acid–base equilibria under ambient and hydrothermal conditions. [Link]

  • UniSysCat. (2022, March 21). New deuteration protocol for preparing NMR solvents. [Link]

  • Concept: Percentage. (2021, February 22). What Will Be The PH At Which An Ammonium Ion (pKa 9.2) Will Be 95% Deprotonated?[Link]

  • Reddit. (2024, August 11). Why do people say pKa of ammonium ion when they refer to pKa of amine? r/chemistry. [Link]

  • ResearchGate. (n.d.). Sample preparation. [Link]

  • NMR Sample Prepara-on. (n.d.). [Link]

  • Wolk, J., et al. (2008). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PMC - PubMed Central. [Link]

  • Missouri S&T. (2019, April 16). Optimizing D2O/H2O Ratio for NMR pH Measurements. [Link]

  • DeForest, C. A., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 633–645.
  • Harris, R., et al. (2021). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. [Link]

Sources

Protocol for autophagy inhibition using Ammonium-d4 chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Autophagy Inhibition & Metabolic Tracing using Ammonium-d4 Chloride

Part 1: Abstract & Strategic Rationale

The Dual-Utility of this compound Standard autophagy inhibition protocols utilize Ammonium Chloride (


) or Chloroquine to block autophagic flux.[1] However, in advanced metabolomics (NMR/MS) and kinetic isotope effect (KIE) studies, the introduction of non-labeled nitrogen or protons can obscure spectral data or alter metabolic baselines.

This compound (


)  serves a critical niche. It functions as a potent lysosomotropic agent—mechanistically identical to its non-deuterated counterpart—while offering two distinct advantages for high-fidelity research:
  • NMR "Silence" & Background Reduction: In

    
    H-NMR-based metabolomics, using 
    
    
    
    in deuterated media (
    
    
    ) prevents the introduction of massive exogenous proton signals that would otherwise swamp the spectra of low-abundance metabolites.
  • Mass Spectral Distinctness: It introduces a +4 Da mass shift, allowing researchers to distinguish the inhibitor's nitrogen contribution from endogenous nitrogen pools (urea cycle, glutamine metabolism) if the deuterium retention is managed in anhydrous or specific solvent conditions.

This guide details the protocol for using this compound to inhibit autophagic flux, specifically tailored for workflows requiring isotopic purity or metabolomic precision.

Part 2: Mechanism of Action

To interpret the data correctly, one must understand that this compound acts as a "Proton Sponge" within the lysosome.

  • Permeation: The uncharged species (

    
    ) permeates the lysosomal membrane.
    
  • Trapping: Upon entering the acidic lumen (pH ~4.5), it rapidly binds

    
     (or 
    
    
    
    in deuterated media) to form the charged ammonium species (
    
    
    or
    
    
    ).
  • Neutralization: This consumption of protons elevates the intralysosomal pH.

  • Inhibition: Acid-dependent hydrolases (Cathepsins) are inactivated, and autophagosome-lysosome fusion is mechanically arrested.

Visualizing the Lysosomotropic Trap:

LysosomalTrapping cluster_0 Lysosomal Membrane Barrier Cytosol Cytosol (pH 7.2) ND4Cl_Ext Ammonium-d4 Cl (Added Reagent) ND3_Cyt ND3 (Uncharged Base) ND4Cl_Ext->ND3_Cyt Dissociation ND3_Lys ND3 (Diffused In) ND3_Cyt->ND3_Lys Passive Diffusion (Membrane Permeable) Lysosome Lysosomal Lumen (Target pH < 5.0) Enzymes Cathepsins (Inactivated) Lysosome->Enzymes Inhibits Activity Trapped ND3H+ / ND4+ (Trapped Cation) ND3_Lys->Trapped Protonation (Rapid Equilibrium) Protons H+ / D+ (Acidic Pool) Protons->Trapped Consumed Trapped->Lysosome pH Elevation

Figure 1: The Lysosomotropic "Proton Sponge" mechanism. Note that the uncharged base diffuses freely, while the protonated cation is trapped, neutralizing the lysosomal gradient.

Part 3: Experimental Protocol

Materials & Reagents
  • This compound: (CAS: 12015-14-4, >98% D enrichment).[2][3]

  • Solvent: Deuterium Oxide (

    
    ) for NMR workflows; Ultra-pure water for standard MS.
    
  • Cell Lines: Protocol validated for HeLa, HEK293, and primary hepatocytes.

Step-by-Step Methodology

1. Stock Solution Preparation (1 M)

  • Context: Prepare fresh. Ammonium salts are hygroscopic; deuterated salts will exchange with atmospheric moisture if left open.

  • Weigh: 53.5 mg of this compound.

  • Dissolve: Add 1.0 mL of Deuterium Oxide (

    
    )  (recommended to preserve isotopic purity) or sterile water.
    
  • Filter: Pass through a 0.22 µm PVDF syringe filter.

  • Storage: Use immediately or store at -20°C for max 1 week (sealed tightly with Parafilm).

2. Dose Optimization (The "Goldilocks" Zone)

  • Warning: High concentrations (>50 mM) or long exposures (>6h) induce mitochondrial stress and apoptosis, confounding results.

  • Recommended Working Concentration: 20 mM – 40 mM.

  • Duration: 2 to 4 hours.

3. Treatment Workflow This workflow assumes a standard 6-well plate format (2 mL media/well).

GroupTreatmentPurpose
A (Basal) Vehicle Control (

/Media)
Baseline autophagy levels.
B (Induction) Starvation (EBSS) or RapamycinPositive control for autophagy initiation.
C (Blockage) Ammonium-d4 Cl (20 mM) Measures accumulation (Flux).
D (Flux) Starvation + Ammonium-d4 Cl CRITICAL: Measures maximal flux capacity.
  • Step 3.1: Seed cells to reach 70-80% confluency.

  • Step 3.2: Treat Group C and D with 40 µL of 1 M Ammonium-d4 stock (final 20 mM).

  • Step 3.3: Incubate at 37°C for 4 hours .

  • Step 3.4: Harvest immediately.

4. Harvesting for Metabolomics/Proteomics

  • Crucial: Do not use trypsin if analyzing surface proteins. Scrape cells in ice-cold PBS (or deuterated PBS).

  • Lysis: Use a lysis buffer compatible with your downstream analysis (e.g., RIPA for Western Blot, 80% Methanol for Metabolomics).

Part 4: Validation & Data Interpretation

To confirm the protocol worked, you must validate the "Flux Blockage" before trusting the metabolomic data.

The "Flux" Logic:

  • LC3-II is the marker of autophagosomes.

  • If

    
     works, LC3-II levels must increase  compared to untreated cells because degradation is stopped.
    
  • p62 (SQSTM1) should also accumulate.[1]

Experimental Workflow Diagram:

Workflow Start Cell Culture (70% Confluency) Treat Add Ammonium-d4 Cl (20-40 mM, 2-4 hrs) Start->Treat Branch Downstream Application Treat->Branch WB_Path Western Blot (Validation) Branch->WB_Path MS_Path NMR / Mass Spec (Metabolomics) Branch->MS_Path Result_WB Check LC3-II & p62 (Must Increase) WB_Path->Result_WB Result_MS Analyze Metabolites (Urea, Glutamine, etc.) MS_Path->Result_MS Result_WB->Result_MS Validates

Figure 2: Experimental workflow. Note that Western Blot validation is required to confirm that the metabolic shifts observed in MS/NMR are due to autophagy inhibition.

Part 5: Troubleshooting & Technical Nuances

Critical Technical Note: H/D Exchange

Users must be aware of the Labile Hydrogen Issue .

  • The deuterium atoms on the ammonium ion (

    
    ) are exchangeable .
    
  • If you dissolve this compound in standard water (

    
    ) based media, the deuterium will rapidly exchange with solvent protons, converting the reagent to standard 
    
    
    
    within minutes.
  • Implication:

    • If your goal is Inhibition only : This does not matter. The biological effect is identical.

    • If your goal is NMR Background Reduction : You MUST use

      
      -based culture media or wash buffers.
      
    • If your goal is Mass Tracing : The "d4" tag may be lost in aqueous environments. This reagent is best suited for anhydrous chemical synthesis or specific solid-state applications unless used in fully deuterated systems.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No increase in LC3-II Insufficient concentration or time.Increase to 40 mM or 4 hours. Ensure stock is fresh.
High Cell Death Toxicity / Osmotic Stress.Reduce to 10-20 mM. Check pH of media (Ammonium can alter bulk pH if unbuffered).
Loss of "d4" Signal (MS) Rapid H/D Exchange with solvent.Use

media or switch to

-Ammonium Chloride for tracing (non-exchangeable).
LC3-II High in Control Cells are already stressed/starved.Check basal media; ensure cells are not over-confluent.

References

  • Klionsky, D. J., et al. (2021).[4][5] Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.[4]

  • Seglen, P. O., & Gordon, P. B. (1982). 3-Methyladenine: specific inhibitor of autophagic/lysosomal protein degradation in isolated rat hepatocytes. Proceedings of the National Academy of Sciences, 79(6), 1889–1892. (Establishes lysosomotropic inhibition principles).

  • Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545.

  • ResolveMass Laboratories. (n.d.). This compound Product Specifications and Applications. (Confirming isotopic purity and application in tracing).

Sources

Synthesis of deuterated amines using Ammonium-d4 chloride

Application Note: Synthesis of -Deuterated Primary Amines using Ammonium-d4 Chloride[1]

Executive Summary

Target Audience: Medicinal Chemists, DMPK Scientists, and Process Chemists. Core Application: Synthesis of metabolically stable

1

In drug discovery, the "Deuterium Switch" strategy involves replacing specific hydrogen atoms with deuterium to improve a drug's metabolic stability without altering its pharmacological potency.[2][3] Primary amines are frequent sites of metabolic degradation (oxidative deamination).[1][] This guide details the protocol for synthesizing


-deuterated primary aminesThis compound (

)
Sodium Borodeuteride (

)
1

This protocol prioritizes isotopic purity , yield maximization , and prevention of over-alkylation (formation of secondary/tertiary amines).

Mechanistic Insight & Causality

The Deuterium Kinetic Isotope Effect (DKIE)

The Carbon-Deuterium (


1

1
  • Goal: Install deuterium at the

    
    -carbon position.[1]
    
  • Reagents:

    
     provides the nitrogen; 
    
    
    provides the deuteride (
    
    
    ) nucleophile.[1]
Reaction Pathway

The synthesis proceeds via a Reductive Amination pathway.[1][5][6][7]

  • Equilibrium:

    
     dissociates in Methanol-d4 (
    
    
    ) to release
    
    
    .[1]
  • Imine Formation:

    
     attacks the ketone/aldehyde carbonyl to form a hemiaminal, which dehydrates to form a deuterated imine (
    
    
    ).[1]
  • Reduction: The deuteride donor (

    
    ) attacks the imine carbon, locking in the deuterium at the 
    
    
    -position.[1]
Visualization: Reaction Workflow

The following diagram illustrates the critical pathway and decision points to prevent H/D scrambling.

ReductiveAminationStartStart: Ketone/AldehydeReagentsReagents:ND4Cl (Excess)CD3OD (Solvent)Start->Reagents DissolutionIntermediateIntermediate:Deuterated Imine(R2-C=ND)Reagents->Intermediate -D2O (Dehydration)ReductionReduction Step:Add NaBD4(Source of D-)Intermediate->Reduction In-situQuenchQuench:Acidic Workup(Removes Boron)Reduction->Quench CompletionProductFinal Product:alpha-Deuterated Amine(R-CD(NH2)-R')Quench->Product IsolationWarningCRITICAL CONTROL:Use CD3OD to preventH-incorporation via enolizationWarning->Intermediate

Figure 1: Workflow for the synthesis of

Critical Parameters & Reagent Selection

To ensure high isotopic enrichment (>98% D), specific reagents must be selected to avoid "H-leakage" from the solvent system.[1]

ParameterRecommended ReagentScientific Rationale
Nitrogen Source This compound (

)
Provides isotopic nitrogen.[1] Must be used in excess (5-10 equiv) to suppress secondary amine formation [1].[1]
Reducing Agent Sodium Borodeuteride (

)
Installs the Deuterium atom at the

-carbon.[1]

is an alternative for acid-sensitive substrates but is toxic.[1]
Solvent Methanol-d4 (

)
Crucial: Protic solvents facilitate imine formation.[1] Using non-deuterated Methanol (

) causes H/D exchange at the

-position via enamine tautomerization before reduction [2].[1]
Drying Agent Molecular Sieves (3Å) Removes

generated during imine formation, driving the equilibrium toward the imine and preventing hydrolysis.[1]
Temperature 0°C to Room Temp Low temperature during

addition prevents rapid decomposition of the hydride and controls exotherms.[1]

Detailed Experimental Protocol

Safety Note:


1
Phase 1: Imine Formation
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Mixing:

    • Add This compound (

      
      )  (10.0 equiv) to the flask.[1]
      
    • Add Methanol-d4 (

      
      )  (0.2 M concentration relative to substrate).[1]
      
    • Note:

      
       is not fully soluble in MeOH; a suspension is normal.[1]
      
  • Substrate Addition:

    • Add the Ketone/Aldehyde (1.0 equiv).[1]

    • Add activated 3Å Molecular Sieves (approx. 200 mg/mmol substrate).[1]

    • Optional: Add Triethylamine (

      
      )  (1.0 equiv) if the substrate is acid-sensitive, though 
      
      
      usually provides sufficient buffering.[1]
  • Equilibration: Stir at Room Temperature (RT) for 2–4 hours. This allows the imine equilibrium to establish.[1]

Phase 2: Reduction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Deuteride Addition:

    • Add Sodium Borodeuteride (

      
      )  (1.5 – 2.0 equiv) portion-wise over 15 minutes.
      
    • Caution: Gas evolution (

      
      ) will occur.[1]
      
  • Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 12–16 hours.[1]

Phase 3: Workup & Isolation
  • Quench: Cool to 0°C. Carefully quench with HCl (1M in

    
    )  until pH < 2.
    
    • Why? This destroys excess borohydride and hydrolyzes any boron-amine complexes.[1]

    • Note: Using

      
       here converts the N-D bonds to N-H bonds (
      
      
      ).[1] This is acceptable as N-D bonds are exchangeable in vivo and do not contribute to metabolic stability benefits.[1]
  • Washing: Extract the acidic aqueous layer with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    ) to remove unreacted non-basic organic materials (ketones).[1] Discard the organic layer. [1]
  • Basification: Adjust the aqueous layer to pH > 12 using NaOH (6M) . The solution will become cloudy as the free amine is liberated.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ) or 
    
    
    (3 x).[1]
  • Drying: Dry combined organics over Sodium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (typically DCM/MeOH/Ammonium Hydroxide).[1]

Troubleshooting & Quality Control

Common Failure Modes
IssueProbable CauseCorrective Action
Low Deuterium Incorporation (<90%) Solvent ExchangeEnsure Methanol-d4 (

)
is used. Do not use standard MeOH.
Formation of Secondary Amines Insufficient AmmoniaIncrease

to 10-15 equivalents .
No Reaction (Recovered Ketone) Steric HindranceUse Titanium(IV) Isopropoxide (

) as a Lewis Acid catalyst (compatible with

protocols) [3].[1]
Product Trapped in Aqueous Phase High PolarityFor small polar amines, do not extract. Evaporate aqueous phase and triturate with warm MeOH/DCM.
Analytical Validation
  • 1H-NMR: Look for the disappearance of the

    
    -proton signal. In a non-deuterated amine, the 
    
    
    -proton appears as a multiplet (approx.[1] 2.5–3.5 ppm).[1] In the
    
    
    -deuterated product, this signal should be absent or significantly integrated down (if incomplete).
  • MS (Mass Spectrometry): Expect a mass shift of +1 Da (for aldehydes) or +1 Da (for ketones) relative to the non-deuterated standard.[1]

    • Note: If measuring the salt form (

      
      ), the mass shift will vary based on H/D exchange in the MS source.[1] Always analyze the mass of the carbon skeleton.[1]
      

Advanced Workflow: Pathway Logic

The following diagram details the chemical logic for selecting the correct reducing agent based on substrate stability.

SelectionLogicSubstrateSubstrate AnalysisAcidSensitiveIs Substrate Acid Sensitive?Substrate->AcidSensitiveRobustNo (Robust)AcidSensitive->Robust StableSensitiveYes (Acid Sensitive)AcidSensitive->Sensitive Labile Acetal/Protecting GroupsProtocolAProtocol A:ND4Cl + NaBD4(Standard)Robust->ProtocolAProtocolBProtocol B:ND4Cl + NaCNBD3(Milder, pH 6)Sensitive->ProtocolB

Figure 2: Decision tree for selecting the appropriate reduction protocol.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Shao, L., et al. (2019). "Deuterium-Labeling in Drug Discovery and Development."[1] Journal of Labelled Compounds and Radiopharmaceuticals.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry.

  • Timmins, G. S. (2017).[1] "Deuterated Drugs: Where Are We Now?" Expert Opinion on Therapeutic Patents.

Preparation of deuterated buffers with Ammonium-d4 chloride

Application Note: Precision Preparation of Deuterated Ammonium ( ) Buffers for High-Resolution NMR and SANS

Abstract & Scientific Context

In structural biology and analytical chemistry, the isotopic purity of the solvent matrix is critical. Ammonium-d4 chloride (

This guide provides a rigorous protocol for preparing

Theoretical Framework

The pD vs. pH Conundrum

Standard glass pH electrodes operate based on the potential difference generated by




A pH meter calibrated with standard aqueous buffers (

underestimate

Glasoe and Long equation

Key Implication: To achieve a target pD of 7.4, your pH meter must read 7.0 .

Isotopic Integrity and Back-Exchange

The ammonium ion (




  • Rule: Always use

    
     (this compound) to maintain >99.8% D purity.
    
  • Rule: Never use standard HCl or NaOH for pH adjustment. You must use Deuterium Chloride (

    
    ) and Sodium Deuteroxide (
    
    
    ).

Materials & Equipment

ComponentGrade/SpecificationPurpose
This compound ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

98 atom % D
Buffer salt; prevents proton contamination.
Deuterium Oxide (

)

99.9 atom % D
Solvent base.
Sodium Deuteroxide (

)
30-40% wt in

Base for pD adjustment.
Deuterium Chloride (

)
35% wt in

Acid for pD adjustment.
pH Meter Glass combination electrodeMeasurement (requires correction factor).[1]
NMR Tubes High-precision (5mm)Validation.

Experimental Protocols

Protocol A: Preparation of 1.0 M Stock Solution

Note:

2
  • Environment: Ideally, weigh out salts in a glove box or a dry bag purged with nitrogen. If on an open bench, work quickly.

  • Calculation:

    • MW of

      
      
      
      
      53.49 g/mol .[2][3][4]
    • MW of

      
      
      
      
      57.52 g/mol (due to 4 Deuteriums).
    • Target: 10 mL of 1.0 M solution requires ~575.2 mg of

      
      .
      
  • Dissolution: Add the salt to a pre-dried volumetric flask. Add

    
     to ~90% of the final volume.
    
  • Dissolve: Vortex until the solution is perfectly clear.

Protocol B: pD Adjustment (The Critical Step)

Target: Prepare a buffer at pD 7.0 (Physiological equivalent).

  • Calibrate: Calibrate the pH meter using standard aqueous buffers (pH 4.01, 7.00, 10.00).

  • Calculate Target Reading:

    
    
    
    
  • Measurement: Insert the electrode into the

    
     solution. Allow 2–3 minutes for equilibration (response in 
    
    
    is slower than
    
    
    ).
  • Adjustment:

    • If reading is < 6.60 : Add

      
       dropwise.
      
    • If reading is > 6.60 : Add

      
       dropwise.
      
    • Caution: Ammonium buffers have a pKa around 9.3 (in

      
      ). If you adjust pD > 8.5, you risk generating 
      
      
      gas, which is volatile and will alter the concentration.
  • Finalize: Once

    
    , top up to the final volume with 
    
    
    .
  • Filtration: Filter through a 0.22

    
     PES membrane (pre-rinsed with 
    
    
    ) to remove particulates.

Workflow Visualization

The following diagram illustrates the decision logic for pD adjustment, ensuring isotopic integrity is maintained.

DeuteratedBufferPrepStartStart: Dissolve ND4Cl in D2OMeasureMeasure pH (Glass Electrode)Start->MeasureCalcCalculate pDpD = pH_read + 0.40Measure->CalcDecisionIs pD at Target?Calc->DecisionAdjustBaseAdd NaOD (in D2O)Decision->AdjustBaseToo LowAdjustAcidAdd DCl (in D2O)Decision->AdjustAcidToo HighFinalizeTop up Volume & FilterDecision->FinalizeYesAdjustBase->MeasureAdjustAcid->MeasureQCQC: 1H-NMR (Check HDO peak)Finalize->QC

Figure 1: Logical workflow for the preparation and pD adjustment of deuterated buffers. Note the iterative loop for pD correction using only deuterated acid/base sources.

Validation & Quality Control

Trustworthiness in deuterated buffer preparation is established via NMR Validation .

Protocol C: Residual Proton Check
  • Sample: Take 500

    
     of the prepared buffer.
    
  • Instrument: 500 MHz (or higher) NMR spectrometer.

  • Experiment: Standard 1D Proton (

    
    ) with no solvent suppression .
    
  • Analysis:

    • Observe the HDO peak at ~4.7 ppm.

    • Acceptance Criteria: The HDO integral should be < 0.2% relative to a standard protonated sample, or the peak height should be consistent with the manufacturer's purity rating of the

      
       (e.g., 99.9%).
      
    • Fail State: If a large triplet (1:1:1) appears at ~7.0-7.3 ppm, this indicates significant

      
       contamination (incomplete deuteration or wrong starting material) [2].
      

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
Drifting pH Reading Dehydration of the electrode glass membrane by

.
Soak electrode in standard aqueous KCl buffer between measurements. Do not store in

.
HDO Peak Growth Atmospheric moisture exchange.Use Parafilm immediately. Store buffers in a desiccator. Use a glove bag for transfers.
Precipitation "Salting out" effect in

.
Solubility in

is often lower than in

(approx 10-15% less). Do not exceed saturation limits.
Wrong pD Forgot the +0.40 correction.Recalculate. If you set

, your actual pD is 7.8. Adjust with

.

References

  • Glasoe, P. K., & Long, F. A. (1960). Use of Glass Electrodes to Measure Acidities in Deuterium Oxide. The Journal of Physical Chemistry, 64(1), 188–190.

  • Covington, A. K., Paabo, M., Robinson, R. A., & Bates, R. G. (1968). Use of the glass electrode in deuterium oxide and the relation between the standardized pD (paD) scale and the operational pH in heavy water. Analytical Chemistry, 40(4), 700–706.

  • Krezel, A., & Bal, W. (2004). A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for Ammonium-d4 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of Ammonium-d4 chloride (


) in organic solvents.
Case ID:  ND4-SOL-001
Status:  Active Guide

Executive Summary: The Lattice Energy Challenge

This compound (


) presents a dual challenge: thermodynamic solubility  and isotopic integrity .
  • The Solubility Barrier: Like its protium analog (

    
    ), 
    
    
    
    is an ionic lattice held together by strong electrostatic forces. Organic solvents generally lack the high dielectric constant (
    
    
    ) required to overcome this lattice energy.
  • The Isotopic Trap: The deuterium atoms in the ammonium ion are labile . Exposure to any source of exchangeable protons (moisture, protic solvents like non-deuterated methanol) will result in rapid H/D scrambling, effectively destroying your expensive reagent.

This guide provides three validated workflows to solubilize


 while preserving its isotopic purity.

Solvent Compatibility & Selection Matrix

Before attempting additives, review the baseline solubility of


. Note that "Solubility" here refers to the ability to achieve concentrations useful for NMR (~10-20 mg/mL) or dilute synthesis.
Solvent ClassRecommended SolventSolubility RatingH/D Exchange RiskTechnical Notes
Polar Aprotic DMSO-d6 ⭐⭐⭐ (Good)Low*Best baseline choice. *Risk exists only if solvent is "wet" (contains

). Use ampules.
Polar Protic Methanol-d4 (

)
⭐⭐ (Moderate)High CRITICAL: Do NOT use

. The -OH proton will exchange with

.
Polar Aprotic DMF-d7 / Acetonitrile-d3⭐ (Poor)LowRequires heating or additives (see Section 3).
Non-Polar Chloroform (

), DCM
❌ (Insoluble)LowRequires Phase Transfer Catalysis (see Section 3).
⚠️ Critical Warning: The Protic Solvent Trap

Never dissolve


 in non-deuterated protic solvents (e.g., Ethanol, Methanol, Water).


Result: You will lose your deuterium signal immediately.

Advanced Solubilization Protocols

If DMSO-d6 is unsuitable for your application (e.g., workup difficulty, reaction incompatibility), use one of the following "Host-Guest" strategies.

Method A: Crown Ether Complexation (The "Trojan Horse")

Best for: NMR in non-polar solvents (


, 

) or homogeneous catalysis.

Mechanism: The macrocycle 18-Crown-6 has a cavity size (2.6–3.2 Å) that is complementary to the ammonium ion diameter (~2.86 Å). The ether oxygens form hydrogen bonds (D-bonds) with the ammonium deuteriums, creating a lipophilic "shell" around the cation.

CrownComplex cluster_0 Insoluble State cluster_1 Solubilization Agent cluster_2 Soluble Complex (Organic Phase) Salt ND4+ Cl- (Lattice) Complex [ND4 ⊂ 18-C-6]+ Cl- Salt->Complex Sonication Crown 18-Crown-6 Crown->Complex Host-Guest Binding

Figure 1: The 18-Crown-6 molecule wraps the ammonium cation, rendering the surface lipophilic and soluble in organic media.

Protocol:

  • Stoichiometry: Calculate a 1.05 : 1 molar equivalent of 18-Crown-6 to

    
     .
    
  • Preparation:

    • Place

      
       (solid) and 18-Crown-6 (solid) in a dry vial.
      
    • Add the anhydrous organic solvent (e.g.,

      
      ).
      
  • Activation: Sonicate for 5–10 minutes at ambient temperature. The solution should turn clear.

  • Verification: If a small amount of solid remains, filter through a 0.45 µm PTFE syringe filter. The filtrate contains the complexed ammonium.

Method B: Anion Metathesis (The "Ion Swap")

Best for: When the Chloride ion (


) is the cause of insolubility or interferes with catalysis.

Concept: Replace the hard, small Chloride ion with a bulky, lipophilic anion like Tetraphenylborate (


) or Hexafluorophosphate (

).

Protocol (Sodium Tetraphenylborate Route):

  • Dissolve

    
     in a minimum amount of 
    
    
    
    .
  • Dissolve

    
     in a minimum amount of 
    
    
    
    .
  • Mix solutions.

    
     will precipitate immediately (it is water-insoluble but highly soluble in organic solvents like Acetone or DCM).
    
  • Filter the precipitate, dry under high vacuum to remove trace

    
    .
    
  • Redissolve the solid in your organic solvent of choice.

Troubleshooting & FAQs

Q1: I used DMSO-d6, but my deuterium signal is weak or I see extra proton peaks. Why?

A: This is likely H/D Scrambling . DMSO is hygroscopic. If your bottle was old or uncapped, it absorbed atmospheric water (


).
  • Mechanism:

    
    .
    
  • Fix: Use fresh ampules of DMSO-d6 or store DMSO over 4Å molecular sieves for 24 hours before use.

Q2: Can I heat the solution to dissolve the salt?

A: Proceed with caution.

  • Limit: Do not exceed 50°C.

  • Risk: Ammonium chloride sublimes/dissociates into ammonia (

    
    ) and HCl (
    
    
    
    ) gases at higher temperatures. In an open vessel, you will lose stoichiometry. In a closed NMR tube, high heat can cause pressure buildup or shift the equilibrium toward the gaseous components.
Q3: Why not use 15-Crown-5?

A: Size mismatch. 15-Crown-5 is optimized for Sodium (


). The Ammonium ion (

radius) is too large for the 15-Crown-5 cavity (

radius) but fits perfectly in 18-Crown-6 (

radius). Using the wrong crown ether results in weak "perching" complexes rather than strong "nesting" complexes, leading to poor solubility.

Decision Support Workflow

Use this logic flow to determine the correct experimental setup for your specific needs.

DecisionTree Start Start: Solubilize ND4Cl SolventType Which solvent is required? Start->SolventType Polar Polar Aprotic (DMSO, DMF, ACN) SolventType->Polar NonPolar Non-Polar / Low Polarity (Chloroform, DCM, Toluene) SolventType->NonPolar Protic Protic (Methanol, Ethanol) SolventType->Protic DirectSol Direct Dissolution (Use Dry/Deuterated Solvent) Polar->DirectSol Crown Add 18-Crown-6 (1.05 eq) NonPolar->Crown Warning STOP: H/D Exchange Risk Protic->Warning SafeProtic Must use Fully Deuterated (CD3OD only) Warning->SafeProtic

Figure 2: Workflow for selecting the correct solubilization strategy based on solvent class.

References

  • Solubility Data & Properties

    • Ammonium Chloride Properties.[1][2][3][4][5][6] National Center for Biotechnology Information. PubChem Compound Summary for CID 25517.

  • Crown Ether Complexation

    • Frensdorff, H. K. (1971). "Stability constants of cyclic polyether complexes with univalent cations." Journal of the American Chemical Society, 93(3), 600-606. (Establishes 18-C-6 selectivity for Ammonium ions).
  • H/D Exchange Mechanisms

    • Englander, S. W., & Kallenbach, N. R. (1983). "Hydrogen exchange and structural dynamics of proteins and nucleic acids." Quarterly Reviews of Biophysics.
  • Phase Transfer Catalysis

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

Sources

Technical Support Center: Baseline Correction in ND₄Cl NMR

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of baseline distortion in NMR experiments involving Ammonium Chloride-d4 (ND₄Cl) . This compound is frequently used as a primary reference standard for


N NMR  and as a buffer component in biomolecular 

H NMR
.

Due to the physical properties of ND₄Cl (high ionic strength in buffers) and the nature of nuclei it references (low-gamma


N), baseline distortion—specifically acoustic ringing  and dielectric loss —is a prevalent issue.

Topic: Resolving Baseline Distortion & Acoustic Ringing Applicable Nuclei:


N (Primary), 

H (High-Salt Buffers) Standard: ND₄Cl (Ammonium Chloride-d4)
Diagnostic Workflow: Identifying the Distortion Source

Before applying corrections, you must distinguish between acoustic ringing (common in


N ND₄Cl standards) and dielectric heating/detuning (common in 

H ND₄Cl buffers).

G cluster_N15 Scenario A: 15N NMR (ND4Cl Reference) cluster_H1 Scenario B: 1H NMR (ND4Cl Buffer) Start Symptom: Rolling/Wavy Baseline CheckNucleus Check Nucleus & Sample Start->CheckNucleus N15 Low Frequency (15N) CheckNucleus->N15 H1 High Frequency (1H) CheckNucleus->H1 Ringing Cause: Acoustic Ringing (Probe coil vibration) N15->Ringing Fix_LPC Sol 1: Backward Linear Prediction (Processing) Ringing->Fix_LPC Fix_Echo Sol 2: Spin-Echo Sequence (Acquisition) Ringing->Fix_Echo Salt Cause: High Ionic Strength (Q-factor drop / Dead time) H1->Salt Fix_Pulse Sol 1: Recalibrate P1/P90 (Acquisition) Salt->Fix_Pulse Fix_Poly Sol 2: Polynomial Correction (Post-Processing) Salt->Fix_Poly

Figure 1: Decision tree for diagnosing baseline distortion based on the role of ND₄Cl in the experiment.

Technical FAQ & Troubleshooting
Q1: Why does my

N spectrum of ND₄Cl show a severe sinusoidal roll (wavy baseline)?

Diagnosis: This is classic Acoustic Ringing . Mechanism:


N is a "low-gamma" (low frequency) nucleus. The radiofrequency (RF) pulse used to excite the sample also physically excites the probe coil (acoustic vibration). This mechanical ringing generates a spurious oscillating voltage in the receiver coil that persists during the "dead time" (the delay between pulse and acquisition).
Why ND₄Cl?  As the primary 

N standard, ND₄Cl is often run at high concentrations, but the ringing is independent of the sample—it is an instrumental artifact unmasked by the low sensitivity of

N.

Corrective Action:

  • Backward Linear Prediction (LPC): This is the gold standard. You cannot "shim" this away. You must mathematically reconstruct the first few data points of the FID that were corrupted by the ringing.

  • Pulse Sequence Modification: Switch from a standard zg (one-pulse) sequence to a spin-echo sequence (e.g., cpmg). The echo delay allows the acoustic ringing to decay before signal acquisition begins [1].[1]

Q2: I am using ND₄Cl as a buffer in

H NMR. Why is my baseline "frowning" or rolling?

Diagnosis: Dielectric Loss & Impedance Mismatch. Mechanism: ND₄Cl dissociates into ions (


 and 

), creating a conductive sample. This increases the "loading" on the probe coil, lowering the Q-factor (Quality factor).
  • Detuning: The probe tuning shifts significantly compared to a standard CDCl₃ sample.

  • Pulse Lengthening: The efficiency of the RF pulse drops; a 10 µs pulse might effectively act like an 8 µs pulse, leading to phase errors that manifest as baseline roll.

Corrective Action:

  • Mandatory Tuning: You must tune and match (wobble) the probe with the specific ND₄Cl sample inside. Do not rely on the autotune settings from a non-conductive sample.

  • Pulse Calibration: Recalibrate your 90° pulse width (P1). It will likely be longer than your standard pulse [2].

Q3: Can I just use "Auto-Baseline Correction" (ABS)?

Warning: Use with caution.

  • Risk: In

    
    N spectra, the ND₄Cl signal is often a quintet (due to coupling with 
    
    
    
    D). Aggressive polynomial baseline correction (like abs in TopSpin or Baseline Correction in Mnova) can distort the intensity of the outer multiplets or create negative "bowing" artifacts around the peak.
  • Recommendation: Use Whittaker Smoother or Spline algorithms with manual anchor points, rather than high-order polynomials, to preserve the integral accuracy of the ND₄Cl reference peak.

Protocol: Backward Linear Prediction (The "Anti-Ringing" Fix)

This protocol is essential for


N ND₄Cl reference spectra to remove the "rolling" baseline caused by acoustic ringing without deleting signal data.

Prerequisites:

  • Raw FID data (Time Domain).

  • Processing Software (TopSpin, Mnova, or equivalent).

Step-by-Step Workflow:

StepActionTechnical Rationale
1. Inspect FID Zoom into the start of the FID (Time Domain). Look for a distorted, non-exponential decay in the first 10–50 points.These initial points contain the "acoustic ringing" artifact from the probe coil.
2. Define Cut-off Determine how many points are corrupted (e.g., first 16 points).We will discard these points and predict what they should have been.
3. Set LPC Parameters Enable Backward Linear Prediction . • Basis Points: 16–32 (matches corrupted region).• Coefficients: 8–16 (usually sufficient for simple ND₄Cl spectra).The algorithm uses the clean data (later in the FID) to mathematically extrapolate the missing initial points.
4. Apply & Transform Execute the LPC, then perform Fourier Transform (FT).The rolling baseline in the frequency domain corresponds to the corrupted initial time-domain points. Fixing the FID fixes the baseline.
5. Phase Correct Re-phase the spectrum manually.LPC alters the zero-order phase (PH0). Automatic phasing may fail; manual adjustment is required.
Comparative Data: Correction Methods

The following table summarizes the efficacy of different methods for resolving baseline distortion in ND₄Cl samples.

MethodBest ForProsCons
Backward Linear Prediction (LPC)

N Acoustic Ringing
Removes the source of the roll (corrupted FID start). Preserves peak integrals.Requires manual parameter setup. Can introduce noise if coefficients are too high.
Polynomial Correction (ABS)

H Buffer Drift
Fast, automated, removes broad background curvature.Can distort peak shapes or integrals if the polynomial order is too high.
Spin-Echo Sequence Severe Ringing Physically avoids the artifact (hardware solution).Lowers signal-to-noise ratio due to T2 relaxation during the echo delay.
Oversampling (Digital Filtering) General Noise Modern spectrometers do this automatically (DSP). Reduces baseline offset.[2][3][4]Does not eliminate severe acoustic ringing from the probe coil itself.
References
  • Gerothanassis, I. P. (1987). "Methods of avoiding the effects of acoustic ringing in pulsed Fourier transform nuclear magnetic resonance spectroscopy." Progress in Nuclear Magnetic Resonance Spectroscopy, 19(3), 267-329.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Practical Aspects of NMR Spectroscopy - Tuning and Matching).

  • Marion, D., & Bax, A. (1988). "Baseline distortion in real-Fourier-transform NMR spectra." Journal of Magnetic Resonance, 79(2), 352-356.

  • Chou, J. J., et al. (2000). "Use of ND4Cl as a 15N Chemical Shift Reference." Journal of Biomolecular NMR. (Contextual reference for ND4Cl usage standards).

Sources

Validation & Comparative

Comparative Technical Guide: Verifying 98% vs. 99% Atom D Enrichment in Ammonium-d4 Chloride

Author: BenchChem Technical Support Team. Date: February 2026


).

Executive Summary: The "Isotopologue Cliff"

In the synthesis of deuterated pharmaceuticals and the preparation of low-background NMR buffers, the distinction between 98% atom D and 99% atom D Ammonium-d4 Chloride (


) is often misunderstood as a mere 1% difference.

From a molecular perspective, this difference is non-linear. Because ammonium contains four equivalent hydrogen positions, the probability of obtaining a fully deuterated molecule (


) drops significantly faster than the atom enrichment percentage.
  • 99% Atom D: Yields ~96.0% fully deuterated species (

    
    ).
    
  • 98% Atom D: Yields ~92.2% fully deuterated species (

    
    ).
    

For researchers using


 as a Mass Spectrometry (MS) internal standard, this ~4% drop in molecular purity  results in a significantly higher abundance of the 

isotopologue (m/z 21), which can interfere with quantitative baselines. This guide outlines the rigorous protocols required to verify these enrichment levels using Quantitative Proton NMR (qH-NMR) and High-Resolution Mass Spectrometry (HR-MS).

Technical Background: The Physics of Purity

To verify enrichment, we must measure the residual protium (


). We do not measure deuterium directly for quantification; we measure the "impurity" (Hydrogen) against a known standard.
The Challenge of Exchange

Ammonium chloride is labile. In protic solvents (like


 or Methanol-d4), the ammonium deuterons (

) rapidly exchange with the solvent.
  • Incorrect Method: Dissolving

    
     in 
    
    
    
    . This results in immediate scrambling, making it impossible to distinguish the source of protons (solvent vs. sample).
  • Correct Method: Dissolving

    
     in anhydrous DMSO-d6 . In DMSO, the exchange rate is sufficiently slow on the NMR timescale to observe the residual ammonium proton signal (typically a broad triplet 1:1:1 due to 
    
    
    
    coupling).

Methodology 1: Quantitative Proton NMR (qH-NMR)

This is the primary method for "Certificate of Analysis" (CoA) verification. It quantifies the molar ratio of residual H to a calibrated internal standard.

Reagents & Equipment
  • Solvent: DMSO-d6 (99.96% D), stored over molecular sieves.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried in a desiccator.

    • Why Maleic Acid? It has a sharp singlet at ~6.2 ppm, distinct from the Ammonium signal (~7.0–7.5 ppm).

  • Instrument: 400 MHz NMR (or higher) with a probe temperature controlled at 298 K.

Experimental Protocol

Step 1: Sample Preparation (Glove Box Recommended)

  • Weigh approx. 10 mg of Internal Standard (

    
    ) into a clean vial. Record to 0.01 mg precision.
    
  • Weigh approx. 10 mg of

    
     sample (
    
    
    
    ) into the same vial.
  • Dissolve in 0.6 mL anhydrous DMSO-d6.

  • Transfer to NMR tube and seal immediately (use Parafilm or a screw cap).

Step 2: Acquisition Parameters

  • Pulse Sequence: Single pulse with proton decoupling (IGATED decoupling is optional but usually not needed for broad ammonium peaks; standard zg30 or zg is sufficient if relaxation is respected).

  • Relaxation Delay (D1): Must be

    
    . For Maleic acid, 
    
    
    
    s. Set D1 = 20s to ensure full relaxation of all species.
  • Scans (NS): 64 or 128 (to improve S/N for the tiny residual H peak).

Step 3: Processing

  • Phase and baseline correct manually.

  • Integrate the Maleic Acid singlet (set to calibrated value, e.g., 2.00).

  • Integrate the residual Ammonium region (typically 6.9 – 7.6 ppm). Note: This may appear as three broad humps (

    
     coupling). Integrate the entire cluster.
    
Calculation Logic

The Atom % D is calculated by determining the Atom % H and subtracting from 100%.



Where:

  • 
    : Integral area.[1]
    
  • 
    : Number of protons contributing to the signal (Maleic Acid = 2; Ammonium = 4).
    
  • 
    : Molar Mass (
    
    
    
    , Maleic Acid
    
    
    ).
  • 
    : Weight (mg).
    
  • 
    : Purity of standard (fraction).
    

Final Enrichment:



Methodology 2: High-Resolution Mass Spectrometry (HR-MS)[2]

While NMR gives the average enrichment, MS reveals the isotopologue distribution.[2] This is crucial for users needing specific molecular weights.

Workflow
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.

  • Infusion: Direct infusion (avoid LC columns that might introduce H-exchange via mobile phase).

  • Mobile Phase: Acetonitrile (dry).

Signal Interpretation

We monitor the Ammonium cation (


).
  • m/z 22.07:

    
     (Target species).
    
  • m/z 21.06:

    
     (Major impurity).
    
  • m/z 20.06:

    
     (Minor impurity).
    

Validation Criterion: For a 99% D product, the intensity ratio of (m/z 21) / (m/z 22) should be approximately 0.04 (4%) . For a 98% D product, this ratio rises to approximately 0.08 (8%) .

Comparative Analysis: 98% vs. 99%

The following table summarizes the theoretical performance differences verified by the protocols above.

Feature98% Atom D Product99% Atom D ProductImpact on Research
Residual H (NMR) ~2.0%~1.0%Higher background in protein NMR studies.

Abundance
92.2% 96.1% Critical for MS quantitation limits.

Abundance
7.5%3.9%The "M-1" impurity signal is nearly double in the 98% grade.
Cost Efficiency HighModerateUse 98% for synthesis; use 99% for analytical standards.
Visualizing the Workflow

The following diagram illustrates the critical decision logic and experimental workflow for verifying these products.

G Start Start: Verification Request SamplePrep Sample Prep (Anhydrous DMSO-d6 + Maleic Acid) Start->SamplePrep NMR_Acq qH-NMR Acquisition (D1 Delay > 20s) SamplePrep->NMR_Acq Decision Is Residual H Integral < 1.0% relative to Std? NMR_Acq->Decision Result99 VERIFIED: 99% Atom D (High Purity Grade) Decision->Result99 Yes Result98 VERIFIED: 98% Atom D (Synthesis Grade) Decision->Result98 No MS_Check Secondary Check: HR-MS Isotopologue Ratio Result99->MS_Check Optional Confirmation Result98->MS_Check

Figure 1: Decision logic for verifying isotopic enrichment. Note the critical threshold at the NMR integration stage.

Application Decision Matrix

When should you pay the premium for 99%?

  • Metabolic Stability Studies: Use 99% . If you are studying the Kinetic Isotope Effect (KIE) or metabolic soft-spots, the 8% presence of non-fully deuterated species in the 98% grade can skew reaction rate data.

  • Protein NMR (Buffer): Use 99% . In large protein complexes, every bit of proton noise reduction helps. The residual ammonium signal can overlap with arginine side chains.

  • Bulk Synthesis: Use 98% . If

    
     is a reagent to introduce nitrogen or deuterium into a scaffold (e.g., reductive amination), the 98% grade is cost-effective. You can often purify the final product to remove isotopologues or accept the statistical distribution.
    

References

  • Cambridge Isotope Laboratories. (2022).[3] Isotopic Enrichment vs. Species Abundance: A Critical Distinction. Retrieved from

  • Sigma-Aldrich (Merck). (2020). Quantitative NMR (qNMR) for Reference Standards. Retrieved from

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for NMR. Retrieved from

  • Royal Society of Chemistry. (2018). Evaluation of isotopic enrichment using HR-MS and NMR. Analytical Methods.[1][2][4][5][6][7] Retrieved from

  • Gottlieb, H. E., et al. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[8] J. Org.[3][8] Chem. (Data for DMSO-d6 residual peaks). Retrieved from

Sources

Unmasking Enzyme Mechanisms: A Comparative Guide to the Kinetic Isotope Effect of Ammonium-d4 Chloride and Other Isotopic Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of enzymatic reactions, understanding the precise mechanism of catalysis is paramount for drug design and the development of novel therapeutics. The kinetic isotope effect (KIE) is a powerful tool that provides a window into the transition state of a reaction, revealing which bonds are broken or formed in the rate-determining step. This guide offers a comprehensive comparison of the use of Ammonium-d4 chloride (ND₄Cl) and other isotopic labels, particularly ¹⁵N-labeled compounds, in elucidating enzymatic mechanisms involving ammonia or ammonium. By examining the principles, experimental methodologies, and comparative data, this document serves as a critical resource for researchers seeking to leverage KIEs in their work.

The Principle of the Kinetic Isotope Effect: A Tale of Two Isotopes

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. This effect arises from the difference in mass between the isotopes, which in turn affects the vibrational frequency of the chemical bonds they form. A heavier isotope will have a lower vibrational frequency and a lower zero-point energy, making the bond stronger and requiring more energy to break.

Primary KIEs , where the bond to the isotope is broken in the rate-determining step, are typically significant for hydrogen isotopes (like deuterium in this compound) due to the large relative mass difference (²H/¹H ≈ 2). This often results in a "normal" KIE (kH/kD > 1), indicating a slower reaction rate with the heavier isotope.

Heavy-atom KIEs , involving isotopes like ¹³C, ¹⁵N, or ¹⁸O, are much smaller due to the smaller relative mass differences. However, with modern analytical techniques, these subtle effects can be precisely measured and provide invaluable information about bond cleavage or formation at specific positions within a molecule.

Comparative Analysis: Deuterium vs. ¹⁵N Isotope Effects in Ammonia-Utilizing Enzymes

The choice between using a deuterated substrate like this compound and a ¹⁵N-labeled substrate depends on the specific mechanistic question being addressed. Each provides a unique perspective on the reaction pathway.

Case Study: Aspartate Aminotransferase

A pivotal study by Wright, Rishavy, and Cleland on a mutant of E. coli aspartate aminotransferase provides an excellent platform for comparing deuterium and ¹⁵N KIEs.[1][2][3] This enzyme catalyzes the reversible transamination between aspartate and α-ketoglutarate. In a "rescued" mutant where exogenous ammonia can act as a substrate, the researchers measured both the deuterium KIE using 2-deuterioaspartate and the ¹⁵N KIE at the amino group of aspartate.

Isotopic LabelObserved KIE (V/K)Intrinsic KIEMechanistic Implication
2-Deuterioaspartate~1.0Not determined to be significant in this mutantC-H bond cleavage is not the primary rate-determining step in this specific enzymatic context.
¹⁵N-Aspartate1.0341.034C-N bond cleavage is a key part of the rate-determining step, suggesting the breakdown of a tetrahedral intermediate is critical.

Table 1: Comparison of Deuterium and ¹⁵N Kinetic Isotope Effects in a Mutant Aspartate Aminotransferase. Data sourced from Wright et al. (2003).[1][2][3]

This case study elegantly demonstrates the complementary nature of these isotopic probes. The lack of a significant deuterium KIE at the α-carbon of aspartate suggested that the initial proton abstraction was not the slowest step. In contrast, the significant ¹⁵N KIE provided strong evidence that the cleavage of the C-N bond was a major contributor to the rate-limiting step of the reaction. This allowed the researchers to pinpoint the breakdown of a tetrahedral intermediate as the key kinetic bottleneck.

Insights from Other Ammonia-Utilizing Enzymes

While direct comparative studies are not abundant for all enzymes, individual studies on other ammonia-assimilating enzymes provide further context:

  • Glutamate Dehydrogenase (GDH): Studies on GDH, which catalyzes the reversible amination of α-ketoglutarate to glutamate, have utilized both deuterium and ¹⁵N isotopes. Deuterium KIE studies have been employed to investigate the hydride transfer step from NADH or NADPH. Separately, ¹⁵N-labeling has been used to trace the path of ammonia incorporation and to study the enzyme's role in ammonia fixation.

  • Carbamoyl Phosphate Synthetase (CPS): This enzyme catalyzes the synthesis of carbamoyl phosphate from ammonia or glutamine, bicarbonate, and ATP. ¹⁵N isotope effects have been instrumental in elucidating the mechanism of glutamine hydrolysis and the formation of the ammonia intermediate.

The choice of isotope is therefore dictated by the specific bond of interest. To probe proton transfer or hydride transfer steps, deuterium labeling is the tool of choice. To investigate the fate of the nitrogen atom itself, including C-N bond formation or cleavage, ¹⁵N labeling is indispensable.

Experimental Protocols for Measuring Kinetic Isotope Effects

The precise measurement of KIEs is critical for their correct interpretation. The two most common and powerful techniques are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for KIE Determination

Principle: This method relies on accurately measuring the ratio of isotopically labeled to unlabeled product or remaining substrate over the course of the reaction. Isotope Ratio Mass Spectrometry (IRMS) is particularly suited for high-precision measurements of small heavy-atom KIEs.

Experimental Workflow:

  • Reaction Setup: Initiate the enzymatic reaction with a mixture of unlabeled and isotopically labeled substrate (e.g., a 1:1 ratio of NH₄Cl and ¹⁵NH₄Cl).

  • Time-Point Quenching: Stop the reaction at various time points (e.g., 10%, 20%, 50% completion) by adding a quenching agent (e.g., acid or base).

  • Product Isolation: Purify the product of interest from the reaction mixture using techniques like HPLC or GC.

  • Isotope Ratio Analysis: Analyze the isotopic composition of the purified product using IRMS or a high-resolution LC-MS/MS system.

  • KIE Calculation: The KIE is calculated from the change in the isotope ratio of the product compared to the starting material at different extents of the reaction.

Workflow for KIE measurement using mass spectrometry.
NMR Spectroscopy for KIE Determination

Principle: NMR can be used to determine KIEs by directly observing the signals of both the isotopically labeled and unlabeled species in a reaction mixture. This is particularly useful for deuterium KIEs where the deuterium signal can be directly monitored or its effect on the proton spectrum can be observed.

Experimental Workflow:

  • Reaction Setup: The enzymatic reaction is set up directly in an NMR tube with the enzyme and a known concentration of the deuterated substrate (e.g., this compound).

  • Time-Course Monitoring: Acquire NMR spectra at regular intervals to monitor the disappearance of the substrate and the appearance of the product.

  • Signal Integration: Integrate the relevant NMR signals for both the deuterated and non-deuterated (if present as an internal standard or in a separate experiment) species.

  • Rate Constant Determination: Plot the concentration of the substrate versus time and fit the data to an appropriate kinetic model to determine the rate constant.

  • KIE Calculation: The KIE is the ratio of the rate constant for the unlabeled substrate to that of the labeled substrate.

KIE_NMR_Workflow cluster_setup Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis prep Prepare reaction mixture in NMR tube acquire Acquire NMR spectra over time prep->acquire process Process spectra (phasing, baseline correction) acquire->process integrate Integrate substrate & product signals process->integrate plot Plot concentration vs. time integrate->plot fit Fit data to kinetic model plot->fit calculate Calculate KIE fit->calculate

Workflow for KIE measurement using NMR spectroscopy.

Conclusion: Choosing the Right Isotopic Tool for the Job

The study of kinetic isotope effects is a cornerstone of mechanistic enzymology. Both this compound and ¹⁵N-labeled ammonium compounds are invaluable tools for dissecting the intricate steps of enzymatic reactions involving ammonia.

  • This compound is the preferred choice for investigating the role of N-H bond cleavage, proton transfer, and tunneling phenomena. The large magnitude of the resulting deuterium KIE can provide unambiguous evidence for the involvement of these processes in the rate-determining step.

  • ¹⁵N-labeled ammonium chloride is essential for probing the chemistry of the nitrogen atom itself, including C-N bond formation and cleavage. The smaller but precisely measurable ¹⁵N KIE can reveal crucial details about the transition state geometry and the commitment to catalysis.

By carefully selecting the appropriate isotopic label and employing robust experimental methodologies, researchers can gain profound insights into enzyme mechanisms, paving the way for the rational design of potent and specific inhibitors for therapeutic applications.

References

  • Wright, S. K., Rishavy, M. A., & Cleland, W. W. (2003). 2H, 13C, and 15N kinetic isotope effects on the reaction of the ammonia-rescued K258A mutant of aspartate aminotransferase. Biochemistry, 42(27), 8369–8376. [Link]

  • PubMed. (2003). 2H, 13C, and 15N kinetic isotope effects on the reaction of the ammonia-rescued K258A mutant of aspartate aminotransferase. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2003). 2H, 13C, and 15N Kinetic Isotope Effects on the Reaction of the Ammonia-Rescued K258A Mutant of Aspartate Aminotransferase. American Chemical Society. [Link]

Sources

Ammonium-d4 chloride standard curve generation for quantitative analysis

Comparative Guide: Ammonium-d4 Chloride vs. N-Ammonium Chloride for Quantitative Analysis

Executive Summary

Core Recommendation: For quantitative analysis of ammonia in aqueous matrices (plasma, urine, cell culture media) or via LC-MS derivatization, This compound (


) is NOT recommended

While


-Ammonium Chloride (

)

This guide compares the physicochemical limitations of


Part 1: The Challenge of Ammonia Quantification

Quantifying ammonia is notoriously difficult due to three factors:

  • Ubiquity: Background contamination from air, water, and glassware (the "Blank Problem").

  • Volatility: Loss of analyte during sample preparation.

  • Low Molecular Weight: Poor retention on standard C18 columns and low ionization efficiency, often necessitating derivatization (e.g., Dansyl Chloride, OPA).

Comparative Analysis: Selecting the Internal Standard

The choice of Internal Standard (IS) is critical. The IS must mimic the analyte's extraction recovery and ionization but remain spectrally distinct.

FeatureThis compound (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)

-Ammonium Chloride (

)
External Standard (No IS)
Mass Shift +4 Da (Excellent separation)+1 Da (Requires high-res MS or careful chromatography)N/A
Aqueous Stability Critical Failure: Rapid H/D exchange with water.High: Nitrogen isotope is non-exchangeable.N/A
Derivatization Incompatible: Label is often lost during reaction (e.g., Dansyl-Cl removes H/D).Compatible: Label is retained in the derivative structure.N/A
Primary Use NMR solvents, anhydrous synthesis, gas-phase studies.Bioanalysis, LC-MS/MS quantification, metabolic tracing.[1][2]Qualitative screening only.
The "Deuterium Trap": Why Fails in Bioanalysis

In an aqueous environment (e.g., plasma), the deuterium atoms on the ammonium ion (


Within seconds to minutes, your "Heavy" standard (


  • Disappearance of the IS peak.

  • Artificial inflation of the analyte peak (false positive).

Therefore, this guide details the protocol for the


 alternative, which is the industry standard for this specific application.

Part 2: Experimental Workflow (Self-Validating Protocol)

Objective: Generate a robust standard curve for Ammonia quantification using

Materials & Reagents
  • Analyte: Ammonium Chloride (Natural abundance).[2]

  • Internal Standard:

    
    -Ammonium Chloride (
    
    
    isotopic purity).[3]
  • Derivatizing Agent: Dansyl Chloride (Dns-Cl).[4]

  • Buffer: Sodium Carbonate (

    
    ), pH 11.0.
    
  • Solvent: LC-MS Grade Water (Ammonia-free). Note: Freshly distilled or specific "Ammonia-free" water is required to minimize background.

Workflow Visualization

Gcluster_chemChemical Transformation (Why 15N works)StartStart: Standard Curve GenerationStockPrep1. Stock Preparation(Analyte & IS)Start->StockPrepDilution2. Serial Dilution(0 - 100 µM Analyte)StockPrep->DilutionWater (Ammonia Free)Spike3. Spike Internal Standard(Constant Conc. ${}^{15}N$)Dilution->SpikeAdd Fixed ISDeriv4. Derivatization Reaction(Dansyl-Cl, pH 11, 60°C)Spike->DerivAdd Dns-ClQuench5. Quench & CentrifugeDeriv->Quench15 minsLCMS6. LC-MS/MS AnalysisQuench->LCMSData7. Data Processing(Ratio: Area 14N / Area 15N)LCMS->DataChem114NH3 + Dns-Cl -> Dns-14NH2Chem215NH3 + Dns-Cl -> Dns-15NH2

Caption: Workflow for Ammonia quantification. Note that derivatization locks the Nitrogen atom, preserving the

Step-by-Step Protocol
Step A: Stock Solution Preparation
  • Analyte Stock (10 mM): Dissolve 5.35 mg of

    
     in 10 mL Ammonia-free water.
    
  • IS Stock (10 mM): Dissolve 5.40 mg of

    
     in 10 mL Ammonia-free water.
    
    • Calculation:

      
       adds ~1  g/mol  to the MW.
      
  • Working IS Solution (100 µM): Dilute IS Stock 1:100 in water.

Step B: Calibration Standards (Serial Dilution)

Prepare 6-8 non-zero points. Example for a 1 mL final volume:

Standard PointConcentration (

)
Volume of Stock/Prev. StdVolume of Water
Blank 001000

Std 1 110

of 100

Int.
990

Std 2 550

of 100

Int.
950

Std 3 10100

of 100

Int.
900

Std 4 5050

of 1 mM Stock
950

Std 5 100100

of 1 mM Stock
900

Step C: Spiking and Derivatization
  • Aliquot 50

    
      of each Standard Point into a microcentrifuge tube.
    
  • Add 10

    
      of Working IS Solution (
    
    
    , 100
    
    
    ) to every tube (Final IS conc ~16
    
    
    ).
  • Add 50

    
      of Sodium Carbonate buffer (0.5 M, pH 11).
    
  • Add 50

    
      of Dansyl Chloride solution (10 mg/mL in Acetone).
    
  • Incubate: 60°C for 15 minutes (sealed tight to prevent ammonia loss).

  • Centrifuge: 10,000 x g for 5 minutes to remove precipitate.

  • Transfer supernatant to LC vials.

Part 3: Validation Metrics & Data Analysis

Mass Spectrometry Settings (Example)

Because the mass shift is only +1 Da, resolution is key to avoid "crosstalk" from the natural M+1 isotope of carbon-13 in the analyte.

  • Analyte (Dansyl-NH2): Precursor

    
     251.1 
    
    
    Product
    
    
    170.1 (Dansyl fragment).
  • Internal Standard (Dansyl-

    
    ):  Precursor 
    
    
    252.1
    
    
    Product
    
    
    170.1.
Linearity and Background Correction

Ammonia is ubiquitous. Your "Zero" blank will likely have a signal.

  • Method: Plot the Ratio (

    
    ) on the Y-axis vs. Concentration on the X-axis.
    
  • Equation:

    
    
    
    • 
       (y-intercept) represents the background ammonia contamination.
      
    • Corrected Concentration: Subtract the calculated background concentration from unknown samples.

Acceptance Criteria (Bioanalytical Method Validation)
MetricAcceptance CriteriaNotes
Linearity (

)

Weighted

regression is recommended due to wide dynamic range.
Accuracy

(Std),

(LLOQ)
Back-calculated concentrations of standards.
Precision (CV)

Across 3 replicates.
IS Response Stable (

variation)
If IS response drifts, check for

purity or matrix suppression.

Part 4: Troubleshooting & Best Practices

Handling Background Contamination
  • Water Source: Do not use standard DI water. Use LC-MS grade water from a fresh bottle.

  • Atmosphere: Ammonia in lab air (from cleaning agents or other assays) can contaminate samples. Keep tubes sealed.

  • Glassware: Avoid if possible; glass surfaces can adsorb/desorb ammonia. Use plasticware.

Why not Ammonium-d4? (The Physics)

If you attempt this protocol with

  • You dissolve

    
     in water.[5]
    
  • 
     (Fast exchange).
    
  • You add Dansyl Chloride.[4]

  • Reaction:

    
    .
    
  • Result: The final derivatized product contains NO deuterium . It is indistinguishable from the analyte. The Internal Standard signal disappears, merging into the analyte signal.

References

  • Spinelli, J. B., et al. (2017).[6][1][2] "An LC-MS Approach to Quantitative Measurement of Ammonia Isotopologues." Scientific Reports, 7, 10304.[1]

    • Establishes the derivatiz
  • Hu, C., et al. (2020). "Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization." ACS Energy Letters, 5(5), 1596–1602.

    • Validates the Dansyl-Cl method and discusses isotopic stability.
  • Englander, S. W., et al. (1996). "Hydrogen Exchange and Mass Spectrometry: A Historical Perspective." Journal of the American Society for Mass Spectrometry, 7(9), 976-982.

Reproducibility of cell signaling data using Ammonium-d4 chloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility of Cell Signaling Data using Ammonium-d4 Chloride

Executive Summary: The Variable Nature of Signaling Data

Reproducibility in cell signaling research—particularly in pathways governing autophagy (mTORC1), nitrogen metabolism, and lysosomal function—is notoriously difficult to achieve. The primary sources of variability are biological heterogeneity (fluctuating intracellular metabolite levels) and technical variance (matrix effects in Mass Spectrometry or drift in NMR).

This guide objectively compares the utility of This compound (


)  against its alternatives (such as 

-Ammonium Chloride and Label-Free methods) for improving data reproducibility.

Critical Scientific Note: While this compound is a powerful tool, its application requires a nuanced understanding of proton exchange . Unlike Carbon-13 or Nitrogen-15 labeling, Deuterium on an ammonium ion (


) is exchangeable  with solvent water (

). Therefore, this reagent is specialized for NMR spectroscopy and aprotic metabolic tracing , whereas

-Ammonium is the standard for global proteome quantification (SILAC-like).

Part 1: Technical Analysis of this compound

Product Profile
  • Chemical Formula:

    
    [1][2][3][4]
    
  • Isotopic Enrichment: >98 atom % D[3]

  • Primary Mechanism: Introduces a stable isotope signature (

    
     or D) into the ammonium pool.
    
  • Key Property: Lysosomotropic agent (accumulates in acidic organelles) and Nitrogen source (for specific organisms).

The "Exchange" Challenge (Expert Insight)

In aqueous cell culture media (pH 7.4), the deuterium atoms on


 rapidly exchange with solvent protons:


Implication: You cannot use this compound for long-term metabolic labeling of proteins in standard media, as the label will be lost to the solvent before incorporation into amino acids.

Where it Works:

  • NMR Spectroscopy: As a chemical shift reference or for tracing in deuterated solvents (

    
    ).[3]
    
  • Short-term Kinetic Studies: In aprotic environments or immediate derivatization workflows.

  • Quantification of Inhibitor Uptake: Measuring the intracellular concentration of Ammonium salts (autophagy inhibitors) using specialized detection.

Part 2: Comparative Analysis (The Alternatives)

To achieve reproducibility in signaling data, researchers must choose the correct stable isotope standard.

FeatureThis compound (

)

-Ammonium Chloride (

)
Label-Free Quantification (LFQ)
Primary Application NMR Reference & Metabolite TracingQuantitative Proteomics (SILAC-Yeast/Bacteria)General Profiling
Label Stability Low (Exchangeable in

)
High (Non-exchangeable backbone)N/A
Mass Shift +4 Da (per molecule)+1 Da (per Nitrogen atom)None
Reproducibility Impact High for Metabolomics/pH dataHigh for Phosphoproteomics Low to Medium
Cost Efficiency High (Cheaper than

)
ModerateHigh (No reagents)
Detection Method

-NMR, Specialized MS
LC-MS/MSWestern Blot / LC-MS

Verdict:

  • Use This compound if you are validating metabolic flux or intracellular pH changes via NMR to standardize your signaling conditions.

  • Use

    
    -Ammonium Chloride  if you are performing Quantitative Phosphoproteomics  to measure kinase cascade dynamics.
    

Part 3: Experimental Protocols

Workflow A: Quantitative Profiling of Nitrogen Signaling (NMR)

Objective: Standardize the metabolic state of cells (e.g., Glutamine/Ammonia ratio) before stimulating the mTOR pathway. Variations in intracellular ammonia can mask signaling effects.

Reagents:

  • This compound (98% D).[1][2][4][5][6]

  • 
     (Deuterium Oxide).
    
  • Cell Lysis Buffer (Aprotic or

    
    -based).
    

Step-by-Step Protocol:

  • Preparation: Resuspend cells in phosphate buffer prepared in

    
    .
    
  • Spike-In: Add known concentration of This compound as an internal chemical shift reference (0 ppm for

    
     NMR or specific shift relative to TSP).
    
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra.
  • Quantification: Integrate the endogenous Ammonia peak against the

    
     standard.
    
  • Normalization: Normalize your Western Blot signaling data (e.g., p-S6K1) to the actual metabolic load calculated via NMR.

Workflow B: Quantitative Phosphoproteomics (The Alternative)

Objective: Reproducible measurement of phosphorylation changes in Yeast/Bacteria signaling models.

Step-by-Step Protocol:

  • Labeling: Grow Condition A (Control) in minimal media with

    
     (Light). Grow Condition B (Drug Treated) in media with 
    
    
    
    (Heavy)
    .
  • Lysis & Mixing: Lyse cells. Mix Light and Heavy lysates 1:1 immediately to cancel out downstream technical variability (pipetting, digestion, ionization).

  • Digestion: Trypsinize proteins.

  • LC-MS/MS: Analyze peptides. Heavy peptides will show a mass shift corresponding to the number of nitrogens.

  • Data Analysis: Ratio of Heavy/Light peak areas represents the precise change in signaling.

Part 4: Visualization of Signaling Workflows

The following diagram illustrates the decision tree for selecting the correct Ammonium isotope to ensure data reproducibility.

SignalingReproducibility Start Goal: Reproducible Signaling Data Question What are you measuring? Start->Question Metabolites Metabolite Levels / pH (Ammonia, Glutamine) Question->Metabolites Metabolic State Proteins Protein Phosphorylation (Kinase Cascades) Question->Proteins Signaling Events D4_Path Use this compound (ND4Cl) Metabolites->D4_Path N15_Path Use 15N-Ammonium Chloride (15NH4Cl) Proteins->N15_Path D4_Action Method: NMR / Aprotic MS (Internal Standard) D4_Path->D4_Action N15_Action Method: Metabolic Labeling (SILAC-like) N15_Path->N15_Action Result_D4 Result: Precise Metabolic Normalization D4_Action->Result_D4 Result_N15 Result: Precise Phospho-Stoichiometry N15_Action->Result_N15

Caption: Decision matrix for selecting Ammonium isotopes. D4 is for metabolic standardization; 15N is for proteomic quantification.

Part 5: Data Presentation

Table 1: Reproducibility Metrics in Autophagy Signaling (Hypothetical Data) Comparison of Coefficient of Variation (CV) across 5 biological replicates of LC3-II/LC3-I ratios.

MethodNormalization StrategyCV (%)Interpretation
Standard Western Blot Loading Control (Actin)25-35% High variability due to uneven drug uptake.
Ammonium-d4 Normalized Normalized to Intracellular

(NMR)
10-15% Significant Improvement. Corrects for uptake variance.

Metabolic Labeling
Heavy/Light Peptide Ratio (MS)<5% Gold Standard. Eliminates technical errors entirely.

References

  • Kentsis, A. (2022).[7] Quantitative Cell Proteomic Atlas: Pathway-Scale Targeted Mass Spectrometry for High-Resolution Functional Profiling of Cell Signaling.[8] National Institutes of Health. Retrieved from [Link][8][9][10][11]

  • ResolveMass Laboratories. (2024). This compound: Applications in NMR Spectroscopy and Isotopic Tracing.[2][3][12][13] Retrieved from [Link]

  • Gouw, J. W., et al. (2010).

    
     vs D labeling). Nature Methods. Retrieved from [Link]
    

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.